molecular formula C10H13NO2S B390810 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid CAS No. 355808-93-4

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Cat. No.: B390810
CAS No.: 355808-93-4
M. Wt: 211.28g/mol
InChI Key: KGXMQKHBWDSVNQ-UHFFFAOYSA-N
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Description

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-pyridin-2-ylethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-5-9-4-2-3-6-11-9/h2-4,6,8H,5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXMQKHBWDSVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-((2-(pyridin-2-yl)ethyl)thio)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 355808-93-4 Molecular Formula: C₁₀H₁₃NO₂S Molecular Weight: 211.28 g/mol

Executive Summary

This guide provides an in-depth technical analysis of 2-((2-(pyridin-2-yl)ethyl)thio)propanoic acid , a functionalized thioether scaffold widely utilized in coordination chemistry and medicinal optimization. Characterized by a "soft" sulfur donor flanked by a "hard" carboxylate and a neutral nitrogen donor, this molecule serves as a versatile N,S,O-tridentate ligand .

Its structural significance lies in its ability to act as a Zinc-Binding Group (ZBG) in the design of matrix metalloproteinase (MMP) inhibitors, offering a bioisosteric alternative to hydroxamic acids. Furthermore, its synthesis represents a classic example of "Click" chemistry via Thia-Michael addition, ensuring high atom economy and scalability.

Structural Analysis & Pharmacophore Properties[1]

Chemical Architecture

The molecule is composed of three distinct functional domains, each contributing to its reactivity and binding profile:

  • Pyridine Ring (2-substituted): Acts as a monodentate N-donor (Lewis base) and provides π-stacking capability.

  • Thioether Linker: A flexible ethyl spacer connects the pyridine to the sulfur atom. The sulfur acts as a soft donor, increasing affinity for soft metals (e.g., Cu(I), Ag(I), Tc-99m).

  • 
    -Substituted Propanoic Acid:  The carboxylic acid moiety provides electrostatic interaction (salt bridge formation) and hydrogen bonding. The 
    
    
    
    -position (C2) is a chiral center; synthetic samples are typically racemic (
    
    
    ) unless chiral precursors are used.
Physicochemical Properties[1][2]
  • Ionization State: The molecule is amphoteric.

    • pKa₁ (Carboxyl): ~3.8 – 4.2 (Deprotonated at physiological pH).

    • pKa₂ (Pyridinium): ~5.2 – 5.6 (Protonated in acidic environments).

    • Isoelectric Point (pI): At neutral pH (7.4), the molecule exists primarily as a zwitterion (Pyridine-H⁺ / Carboxylate⁻) or mono-anion depending on the precise microenvironment.

  • Lipophilicity (LogP): Calculated ~1.6. The thioether insertion increases lipophilicity compared to pure amino-acid analogs, improving membrane permeability.

Retrosynthesis & Synthetic Pathway

The most robust route to this scaffold is the Thia-Michael Addition . This pathway utilizes the electron-deficient nature of 2-vinylpyridine, allowing for the conjugate addition of 2-mercaptopropionic acid (thiolactic acid).

Reaction Mechanism
  • Activation: A base catalyst (Triethylamine) deprotonates the thiol group of 2-mercaptopropionic acid, generating a thiolate nucleophile.

  • Conjugate Addition: The thiolate attacks the

    
    -carbon of 2-vinylpyridine. The electron-withdrawing nature of the pyridine ring stabilizes the developing negative charge on the 
    
    
    
    -carbon.
  • Protonation: The intermediate carbanion abstracts a proton to yield the final thioether product.

Synthetic Workflow Diagram

Synthesis Start1 2-Vinylpyridine (Michael Acceptor) Transition Carbanion Stabilization Start1->Transition Nucleophilic Attack Start2 2-Mercaptopropionic Acid (Nucleophile) Inter Thiolate Intermediate Start2->Inter TEA (cat.) Deprotonation Inter->Transition Product 2-((2-(pyridin-2-yl)ethyl)thio) propanoic acid Transition->Product Protonation

Figure 1: Thia-Michael addition pathway illustrating the convergent synthesis of the target scaffold.

Experimental Protocol

Objective: Synthesis of 2-((2-(pyridin-2-yl)ethyl)thio)propanoic acid on a 10 mmol scale.

Reagents & Equipment
  • Reagents: 2-Vinylpyridine (1.05 equiv), 2-Mercaptopropionic acid (1.0 equiv), Triethylamine (TEA, 0.1 equiv), Methanol (solvent).

  • Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, high-vacuum pump.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-mercaptopropionic acid (1.06 g, 10 mmol) in Methanol (10 mL).

  • Catalysis: Add Triethylamine (TEA) (140 µL, 1 mmol) dropwise. Note: The reaction is exothermic; ensure cooling if scaling up >50 mmol.

  • Addition: Add 2-Vinylpyridine (1.13 mL, 10.5 mmol) slowly over 5 minutes.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 4–6 hours.

    • Validation Check: Monitor by TLC (SiO₂, 10% MeOH in DCM). The vinylpyridine spot (high R_f) should disappear, and the product spot (lower R_f, acid sensitive) should appear.

  • Work-up: Concentrate the solution under reduced pressure (Rotovap) to remove Methanol and TEA.

  • Purification:

    • Dissolve the residue in minimal water/saturated NaHCO₃ (pH ~8).

    • Wash with Ethyl Acetate (2 x 10 mL) to remove unreacted vinylpyridine (organic layer discarded).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3.5 (isoelectric precipitation).

    • Extract the product into Ethyl Acetate (3 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate to yield a viscous oil or low-melting solid.

Self-Validating Quality Control

To ensure the integrity of the synthesized compound, use the following NMR Diagnostic Criteria :

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Vinyl Protons 5.0 – 6.5ddMUST BE ABSENT. Presence indicates incomplete reaction.
Pyridine (H-6) ~8.5dConfirms pyridine integrity.
S-CH-COOH ~3.5qCharacteristic of the

-thio acid moiety.
Py-CH₂-CH₂-S 2.8 – 3.2mComplex multiplet due to diastereotopic effect of the chiral center.

Applications in Drug Discovery & Coordination Chemistry

Metalloproteinase Inhibition (MMP)

This scaffold serves as a "reverse" hydroxamate bioisostere. While hydroxamic acids are potent zinc binders, they suffer from poor pharmacokinetics and metabolic instability. The Carboxylate + Thioether combination offers a more stable chelation mode:

  • Mechanism: The carboxylate oxygen and the thioether sulfur coordinate to the catalytic Zinc(II) ion in the MMP active site.

  • Selectivity: The pyridine ring can extend into the S1' specificity pocket, allowing for structure-based drug design (SBDD) modifications.

Coordination Modes

The molecule acts as a flexible ligand capable of forming stable 5- and 6-membered chelate rings.

Coordination Metal M(II) (Zn, Cu, Ni) N_Py N (Pyridine) N_Py->Metal Coordinate Bond S_Thio S (Thioether) N_Py->S_Thio Ethyl Linker (6-mem ring) S_Thio->Metal Coordinate Bond O_Acid O (Carboxyl) S_Thio->O_Acid Propyl Linker (5-mem ring) O_Acid->Metal Ionic/Coord Bond

Figure 2: Tridentate coordination mode forming fused chelate rings with divalent metal ions.

Metabolic Considerations

Researchers must account for S-oxidation . The thioether is susceptible to oxidation by FMOs (Flavin-containing monooxygenases) or CYP450s to form:

  • Sulfoxide (S=O): Chiral, creates diastereomers.

  • Sulfone (O=S=O): Electron-withdrawing, drastically alters metal binding affinity. Mitigation: During lead optimization, sterically hindering the sulfur or replacing the ethyl linker with a rigid cyclopropyl group can modulate metabolic stability.

References

  • PubChem. (n.d.).[1][2] 2-((2-(pyridin-2-yl)ethyl)thio)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Retrieved from [Link]

  • Santos, M. A., et al. (2012). Pyridine- and Thioether-based Ligands for Metalloproteinase Inhibition. Journal of Inorganic Biochemistry, 117, 28-36.

Sources

Pyridine-Thioether Carboxylic Acid Ligands: Strategic Design, Synthesis, and Coordination Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyridine-Thioether Carboxylic Acid Ligand Design Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

The integration of "hard" (carboxylate/pyridine nitrogen) and "soft" (thioether sulfur) donors within a single scaffold creates a versatile ligand class: Pyridine-Thioether Carboxylic Acids (PTCAs) . These hybrid ligands utilize the Hard-Soft Acid-Base (HSAB) mismatch to drive specific coordination geometries, enabling "hemilabile" behavior in catalysis and unique pore environments in Metal-Organic Frameworks (MOFs). This guide details the rational design, robust synthesis, and application of PTCAs, specifically focusing on the 2-(alkylthio)nicotinic acid subclass.

Structural Rationale & Design Principles

The HSAB Mismatch Advantage

The core utility of PTCAs lies in their ability to discriminate between metal centers or stabilize specific oxidation states through mixed-donor sets.

  • Pyridine Nitrogen (

    
    ):  Borderline base. Anchors transition metals (
    
    
    
    ,
    
    
    ) and facilitates
    
    
    -backbonding.
  • Carboxylate (

    
    ):  Hard base. Drives lattice formation in MOFs and ensures water solubility in metallodrugs.
    
  • Thioether Sulfur (

    
    ):  Soft base. Provides stability for soft metals (
    
    
    
    ,
    
    
    ,
    
    
    ) and introduces hemilability —the ability to temporarily dissociate to open a vacant site for catalysis without full ligand detachment.
Chelate vs. Bridge

The proximity of the thioether group to the pyridine nitrogen dictates the coordination mode.

  • 2-Position (Ortho): Forms a stable 5-membered N,S-chelate ring, ideal for discrete metallodrug complexes.

  • 3/4-Position (Meta/Para): Forces a bridging mode, extending the network for MOF construction.

Synthetic Ecosystem

The synthesis of 2-(alkylthio)nicotinic acids is dominated by Nucleophilic Aromatic Substitution (


), leveraging the electron-deficient nature of the pyridine ring.
Primary Route: Displacement

The reaction of 2-chloronicotinic acid with a thiol (or thiolate) is the industry-standard protocol. The carboxylic acid group at the 3-position exerts an electron-withdrawing inductive effect (-I), activating the 2-position chlorine for displacement.

Mechanism:

  • Activation: The ring nitrogen and the 3-COOH group pull electron density, making C-2 highly electrophilic.

  • Addition: The thiolate nucleophile (

    
    ) attacks C-2, forming a Meisenheimer complex.
    
  • Elimination: Chloride is expelled, restoring aromaticity.

Secondary Route: Metal-Catalyzed Coupling

For sterically hindered thiols or electron-rich pyridine rings where


 fails, Pd-catalyzed C-S cross-coupling (Buchwald-Hartwig conditions) is required, though it adds cost and purification complexity.

Experimental Protocol: Self-Validating Synthesis

Target Molecule: 2-(Methylthio)pyridine-3-carboxylic acid (2-Methylthionicotinic acid) CAS: 74470-23-8

Materials
  • Substrate: 2-Chloronicotinic acid (1.0 eq)

  • Nucleophile: Sodium methanethiolate (NaSMe) (2.5 eq) or Methanethiol (gas) with NaOH.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1]

  • Workup: 1N HCl, Distilled Water.

Step-by-Step Methodology
  • Preparation: Dissolve 2-chloronicotinic acid (15.7 g, 100 mmol) in DMF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Why DMF? Polar aprotic solvents stabilize the anionic transition state of the

      
       reaction.
      
  • Nucleophile Addition: Cool the solution to 0°C. Slowly add Sodium methanethiolate (17.5 g, 250 mmol) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Heat to 80°C for 1 hour to ensure completion.

  • Checkpoint (Self-Validation): Perform TLC (50:50 Ethyl Acetate/Hexane). The starting material (

    
    ) must be absent. If present, add 0.5 eq of NaSMe and stir for 1 additional hour.
    
  • Quench & Precipitation: Pour the reaction mixture into ice-cold water (500 mL). The solution should be basic (pH > 10) due to excess thiolate.

  • Acidification: Dropwise add 1N HCl with vigorous stirring until pH reaches 2.5–3.0.

    • Critical Step: The product precipitates as the free acid. Do not overshoot to pH < 1, or the pyridine nitrogen will protonate, forming the soluble hydrochloride salt.

  • Isolation: Filter the white/off-white precipitate. Wash with cold water (3 x 50 mL) to remove NaCl and residual DMF.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Data Summary & Validation
ParameterExpected ValueValidation Method
Yield 85–92%Gravimetric analysis
Melting Point 215–217 °CCapillary MP apparatus

H NMR

2.5 (s, 3H, S-Me)
Peak integration confirms S-Me incorporation
IR Spectrum 1680–1700 cm

(C=O)
Confirms carboxylic acid integrity
Solubility Soluble in DMSO/Base; Insoluble in WaterVisual check at pH 7

Coordination Architectures & Applications

Metal-Organic Frameworks (MOFs)

PTCAs serve as "functional linkers." While the carboxylate builds the lattice, the thioether tail hangs into the pore, creating a "soft" trap for specific guests.

  • Mercury Capture: The soft sulfur atom in the pore selectively binds

    
     from aqueous streams.
    
  • Catalysis: The thioether can stabilize Pd nanoparticles within the MOF pores, preventing leaching during Suzuki-Miyaura couplings.

Metallodrug Design

In platinum-based chemotherapy (e.g., Cisplatin analogues), PTCA ligands offer a "bidentate N,S" chelation mode.

  • Stability: The S-Pt bond is strong, preventing premature hydrolysis in the blood stream.

  • Activation: Inside the cell (low

    
     concentration), the hemilabile sulfur can dissociate more easily than nitrogen, allowing the drug to bind DNA.
    

Visualization of Pathways

Diagram 1: Synthetic Logic ( Mechanism)

This diagram illustrates the transformation from the chlorinated precursor to the thioether product.

SNAr_Pathway Start 2-Chloronicotinic Acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Reagent DMF, 80°C Reagent NaSMe (Nucleophile) Reagent->Intermediate Product 2-(Methylthio)nicotinic Acid (Target Ligand) Intermediate->Product - Cl (Elimination) Byproduct NaCl Intermediate->Byproduct

Caption: The


 pathway relies on the electron-withdrawing carboxyl group to activate the 2-position for thiolate attack.
Diagram 2: Coordination Modes

This diagram details how the ligand adapts its geometry based on the metal center.

Coordination_Logic Ligand PTCA Ligand HardMetal Hard Metal (Zn, Zr) (MOF Formation) Ligand->HardMetal Prefers O-Donors SoftMetal Soft Metal (Pt, Pd) (Drug/Catalysis) Ligand->SoftMetal Prefers S-Donors ModeA Bridging Mode (Carboxylate Driven) HardMetal->ModeA ModeB Chelating Mode (N,S-Bidentate) SoftMetal->ModeB ResultA Porous Network (S-Functionalized Pores) ModeA->ResultA ResultB Discrete Complex (Hemilabile Reactivity) ModeB->ResultB

Caption: Ligand behavior bifurcates based on metal hardness: bridging for structural frameworks (MOFs) vs. chelating for molecular catalysts/drugs.[2]

References

  • Zhao, B., et al. (2017). "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press.[3] Available at: [Link] (Validates the

    
     reactivity of 2-chloronicotinic acid).
    
  • PubChem. (2025).[4][5] "2-(Methylthio)nicotinic acid (Compound)."[4] National Library of Medicine. Available at: [Link] (Source for physicochemical properties and CAS data).

  • Karmakar, A., et al. (2016). "Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization." Crystal Growth & Design.
  • Alessio, E., et al. (2004). "Ruthenium anticancer drugs." Chemical Reviews.

Sources

Thermodynamic Stability of Pyridine-Thioether Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Executive Summary: The N,S-Donor Advantage

In the landscape of coordination chemistry and drug development, pyridine-thioether ligands occupy a critical functional niche. Unlike rigid N,N-donor systems (e.g., bipyridine) that form inert chelates, or soft S,S-donors that lack proton-responsiveness, pyridine-thioether (N,S) ligands offer hemilability .

This guide analyzes the thermodynamic stability of these complexes, focusing on the interplay between the "hard" pyridine nitrogen and the "soft" thioether sulfur. This hybrid nature allows these complexes to toggle between stable, closed chelate rings during transport and open, reactive coordination sites during catalysis or biological interaction.

Theoretical Framework: Stability & Hemilability

The HSAB Mismatch

The thermodynamic stability of N,S-complexes is governed by the Hard-Soft Acid-Base (HSAB) theory.

  • Pyridine Nitrogen (Hard/Borderline Base): Forms strong

    
    -bonds with harder metals (
    
    
    
    ,
    
    
    ,
    
    
    ) and borderline metals (
    
    
    ,
    
    
    ). It anchors the complex.
  • Thioether Sulfur (Soft Base): Forms weaker bonds with hard metals but strong bonds with soft metals (

    
    , 
    
    
    
    ,
    
    
    ) via
    
    
    -donation and
    
    
    -backbonding.

The Stability Paradox: In a complex like


, if M is a borderline metal (e.g., 

), the N-M bond is thermodynamically robust (

), while the S-M bond is labile. This disparity creates the "hemilabile switch."
The Chelate Effect in Hybrid Ligands

While the chelate effect generally increases stability, N,S-ligands often exhibit a reduced chelate effect compared to N,N-analogs.

  • N,N-chelate (e.g., bipyridine): Both donors bind strongly; dissociation requires breaking two strong bonds simultaneously.

  • N,S-chelate: The S-arm can dissociate thermally or via competitive binding (e.g., by a solvent or substrate) without the ligand detaching completely. This lowers the overall formation constant (

    
    ) but increases functional utility.
    

Visualization: The Hemilabile Mechanism

The following diagram illustrates the "Windshield Wiper" mechanism, where the sulfur arm dissociates to allow substrate binding while the nitrogen arm maintains the complex integrity.

Hemilability Complex_Closed Closed State (Stable) [M(N^S)L2] Transition Transition State S-Dissociation Complex_Closed->Transition + Energy (Heat/Light) Complex_Open Open State (Reactive) [M(N)(S_free)L2(Sub)] Transition->Complex_Open + Substrate binding Complex_Open->Complex_Closed - Substrate (Re-chelation) Substrate Substrate/Solvent Substrate->Transition

Figure 1: The hemilabile "Windshield Wiper" mechanism characteristic of pyridine-thioether complexes. The S-donor dissociates to open a coordination site for catalysis or drug action.

Experimental Protocol: Determination of Stability Constants

To accurately determine the thermodynamic stability constants (


) of these complexes, Potentiometric Titration  is the gold standard for pH-sensitive ligands (pyridine 

). For a self-validating system, follow this protocol.
Reagents and Apparatus
  • Ligand Solution: 1–2 mM pyridine-thioether ligand in 0.1 M ionic strength background electrolyte (e.g.,

    
     or 
    
    
    
    ).
  • Metal Salt: High-purity metal nitrate or perchlorate (avoid chlorides if studying non-halide coordination).

  • Titrant: Carbonate-free NaOH (standardized against KHP).

  • Apparatus: Jacketed titration vessel (

    
    ) under inert 
    
    
    
    or
    
    
    atmosphere.
Step-by-Step Workflow

Step 1: Electrode Calibration (The Trust Check) Before introducing the metal, you must validate the electrode response.

  • Titrate a strong acid (

    
    ) with base.
    
  • Plot

    
     (mV) vs. 
    
    
    
    .
  • Validation Criteria: The slope must be

    
     mV/pH at 
    
    
    
    . If the slope deviates, clean the junction or replace the electrode. Do not proceed with a faulty slope.

Step 2: Ligand Protonation Constant (


) Determination 
  • Titrate the acidified ligand solution (without metal) with NaOH.

  • The pyridine nitrogen will deprotonate around pH 5–6.

  • Calculate

    
     using non-linear least squares fitting (e.g., Hyperquad).
    

Step 3: Metal Complex Titration

  • Add metal ion (M:L ratios of 1:1 and 1:2).[1]

  • Titrate from pH 2.0 to pH 10.0 (or until precipitation occurs).

  • Observation: A divergence of the Metal+Ligand curve from the Ligand-only curve indicates complexation.[1] The pH drop corresponds to proton displacement by the metal.

Step 4: Data Fitting Use mass balance equations to solve for


 (formation constant):


Software like Hyperquad2008 or PEST is required to minimize the error square sum (

) between calculated and observed potentials.

Workflow Visualization

TitrationWorkflow Start START: System Setup (25°C, Inert Atm) Calib Electrode Calibration (Strong Acid Titration) Start->Calib Check Slope Check (59.16 ± 0.5 mV?) Calib->Check Fail Clean/Replace Electrode Check->Fail No LigandTitration Ligand Titration (Determine pKa of Pyridine N) Check->LigandTitration Yes Fail->Calib MetalTitration Metal + Ligand Titration (1:1 and 1:2 Ratios) LigandTitration->MetalTitration Fitting Data Fitting (Hyperquad) Solve for log Beta MetalTitration->Fitting

Figure 2: Self-validating potentiometric titration workflow for stability constant determination.

Data Analysis: Comparative Stability

The table below illustrates the thermodynamic impact of substituting a hard Nitrogen donor with a soft Sulfur donor. Note the stability inversion depending on the metal hardness.

Ligand TypeDonorsMetal Ion (Class)

(Approx)
Stability Trend
Bipyridine N, N

(Borderline)
~8.1High (Chelate Effect)
Pyridine-Thioether N, S

(Borderline)
~4.5Lower (Hard/Soft mismatch)
Pyridine-Thioether N, S

(Soft)
~6.0Higher (Soft/Soft match)
Pyridine-Thioether N, S

(Soft)
> 10.0Very High (Strong S-Pd bond)

Interpretation: For drug development, if you require the complex to release the metal or ligand in a reductive environment (e.g., hypoxic tumor tissue reducing


 to 

), the N,S-ligand provides a tunable "release trigger" that N,N-ligands do not.

Applications in Drug Development[2][3][4][5]

Prodrug Activation

Thermodynamic stability is directly linked to pharmacokinetics.

  • Transport: The complex must be stable enough (

    
     typically required for blood stability) to resist trans-chelation by serum albumin (HSA).
    
  • Activation: Inside the cell, the hemilabile S-donor can be displaced by intracellular thiols (Glutathione) or DNA bases (Guanine N7).

  • Example: Ru(II) arene complexes with N,S-ligands utilize the S-dissociation to bind to DNA, inhibiting replication.

Catalytic Scaffolds

In metallo-drug synthesis, these ligands stabilize the metal during the catalytic cycle (e.g., transfer hydrogenation) but allow substrate access.[2] The "open" form (see Figure 1) is the catalytically active species, while the "closed" form prevents metal aggregation/precipitation.

References

  • Ambroladze, A., et al. (2025). Hemilabile Thioether Ligands Based on Pyrimidine and/or Pyridine Derivatives. ResearchGate. Link

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society.
  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of stability constants with the Hyperquad suite of programs. Talanta. Link

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[3][4] Journal of the American Chemical Society. (Theoretical Basis).

  • McGuirk, C. M., et al. (2017). Palladium(II) Weak-Link Approach Complexes Bearing Hemilabile N-Heterocyclic Carbene–Thioether Ligands. Inorganic Chemistry. Link

  • Drahoš, B., et al. (2010). Mn(2+) complexes with pyridine-containing 15-membered macrocycles: thermodynamic, kinetic, crystallographic studies. Inorganic Chemistry. Link

Sources

Technical Whitepaper: Synthesis of 2-((2-(Pyridin-2-yl)ethyl)thio)propanoic Acid

[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-((2-(Pyridin-2-yl)ethyl)thio)propanoic acid CAS: 355808-93-4 (Generic analog reference) Molecular Formula:

Molecular Weight:1

This compound represents a bifunctional linker featuring a pyridine moiety (capable of

1
Retrosynthetic Disconnection

The most atom-economical disconnection relies on the formation of the carbon-sulfur bond.[1] Two primary pathways exist:

  • Pathway A (Thiol-Michael Addition): The conjugate addition of 2-mercaptopropionic acid (nucleophile) to 2-vinylpyridine (Michael acceptor).[1] This is the preferred "green" route due to high atom economy and mild conditions.[1]

  • Pathway B (Nucleophilic Substitution): The displacement of a halide from 2-(2-bromoethyl)pyridine by the thiolate of 2-mercaptopropionic acid.[1] This is a robust alternative if the Michael acceptor is unstable or unavailable.[1]

Pathway A: Thiol-Michael Addition (Preferred Protocol)[1]

This method utilizes the electron-deficient nature of the vinyl group in 2-vinylpyridine.[1] The nitrogen atom in the pyridine ring withdraws electron density, activating the vinyl group at the 2-position toward nucleophilic attack by the thiol.[1]

Reaction Scheme
1
Materials & Reagents
ReagentEquiv.RoleHazards
2-Vinylpyridine 1.0ElectrophileToxic, Lachrymator, Polymerizes
2-Mercaptopropionic acid 1.1NucleophileStench, Corrosive
Methanol (anhydrous) SolventMediumFlammable
Triethylamine (Et3N) 0.1CatalystCorrosive, Flammable
Hydroquinone TraceRadical InhibitorToxic
Step-by-Step Protocol

Step 1: Preparation of the Reaction Mixture

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-mercaptopropionic acid (11 mmol) in anhydrous Methanol (20 mL).

  • Critical Step: Add Triethylamine (1 mmol) dropwise.[1] This deprotonates a fraction of the thiol, generating the highly nucleophilic thiolate species (

    
    ) to catalyze the reaction.[1]
    
  • Cool the solution to 0°C in an ice bath to prevent uncontrolled exotherms upon addition of the vinylpyridine.

Step 2: Addition of Electrophile

  • Add 2-vinylpyridine (10 mmol) dropwise to the cold thiol solution over 15 minutes.

    • Note: Commercial 2-vinylpyridine is stabilized with tert-butylcatechol.[1] For ultra-high purity applications, pass it through a short pad of basic alumina before use to remove the inhibitor, though this is often unnecessary for this specific reaction.[1]

  • Allow the mixture to warm to room temperature (RT).

Step 3: Reaction & Monitoring

  • Heat the mixture to mild reflux (65°C) for 4–6 hours.

  • Monitor: Use TLC (Mobile phase: 10% MeOH in DCM). The disappearance of the UV-active vinylpyridine spot indicates completion.[1]

    • Self-Validating Check: The product will likely streak on silica due to the carboxylic acid; add 1% Acetic Acid to the TLC eluent to sharpen the spot.[1]

Step 4: Workup & Purification [1]

  • Concentrate the reaction mixture under reduced pressure to remove Methanol and Triethylamine.

  • Acid-Base Extraction (Purification Logic):

    • Dissolve the residue in saturated aqueous

      
       (pH ~8-9). The product (carboxylate) and excess thiol will dissolve; unreacted vinylpyridine will remain organic.[1]
      
    • Wash the aqueous layer with Ethyl Acetate (

      
       mL) to remove unreacted vinylpyridine and neutral impurities.[1]
      
    • Acidify the aqueous layer carefully with 1M HCl to pH ~3-4.[1]

    • Extract the product into Ethyl Acetate (

      
       mL).[1][2]
      
    • Dry combined organics over

      
      , filter, and concentrate to yield the target acid.[1][2][3]
      

Pathway B: Nucleophilic Substitution (Alternative)[1]

Use this route if 2-vinylpyridine is unavailable or if you require specific stereochemistry derived from a chiral alkyl halide.[1]

Reaction Logic
Protocol Summary
  • Dissolve 2-mercaptopropionic acid (1.0 equiv) in DMF.

  • Add Potassium Carbonate (2.5 equiv). Stir for 30 min to form the dianion (carboxylate + thiolate).[1]

  • Add 2-(2-bromoethyl)pyridine hydrobromide (1.0 equiv).[1]

  • Stir at RT for 12 hours.

  • Workup: Dilute with water, adjust pH to 4, and extract with EtOAc.

Analytical Characterization

The product is a zwitterionic molecule (Pyridine

1
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (br s, 1H, COOH)[1]
      
    • 
       8.5 (d, 1H, Py-H
      
      
      )[1]
    • 
       7.7 (t, 1H, Py-H
      
      
      )[1]
    • 
       7.2-7.3 (m, 2H, Py-H
      
      
      )[1]
    • 
       3.5 (q, 1H, S-CH-Me)[1]
      
    • 
       2.9-3.0 (m, 4H, Py-CH2-CH2-S)[1]
      
    • 
       1.3 (d, 3H, CH3)[1]
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       m/z.[1]
      

Process Visualization

Synthesis Workflow (DOT Diagram)

SynthesisWorkflowStartStart: Reagent PrepMixMix: Thiol + MeOH + Cat. Et3NStart->MixAddVPAdd Electrophile:2-Vinylpyridine (Dropwise, 0°C)Mix->AddVPRefluxReaction:Reflux 65°C, 4-6hAddVP->RefluxCheckTLC Check:Vinylpyridine Consumed?Reflux->CheckCheck->RefluxNo (Continue Heating)WorkupWorkup:1. Evaporate MeOH2. Dissolve in NaHCO3 (aq)3. Wash w/ EtOAc (Remove organics)4. Acidify aq. layer to pH 45. Extract Product into EtOAcCheck->WorkupYesFinalFinal Product:2-((2-(Pyridin-2-yl)ethyl)thio)propanoic acidWorkup->Final

Caption: Figure 1. Step-by-step workflow for the Thiol-Michael addition synthesis route.

Mechanistic Pathway (DOT Diagram)

MechanismThiol2-Mercaptopropionic AcidThiolateThiolate Nucleophile(RS-)Thiol->ThiolateDeprotonationBaseBase (Et3N)Base->ThiolateTransitionTransition State(Anionic Intermediate)Thiolate->TransitionNucleophilic Attack(Michael Addition)VinylPy2-Vinylpyridine(Electrophile)VinylPy->TransitionProductThioether ProductTransition->ProductProtonation

Caption: Figure 2. Mechanistic flow of the base-catalyzed Thiol-Michael addition.

References

  • PubChem. 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid (Structural Analog Data). National Library of Medicine.[1] [Link]

  • Org. Synth. General Procedure for Michael Addition of Thiols.[1] Organic Syntheses, Coll.[1] Vol. 10, p. 584 (2004).[1] [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. Molecules 2020, 25(21), 5183.[1] (Demonstrates pyridine-linker chemistry). [Link][1]

Molecular Interception: Pyridine-Propionic Acid Thioethers as Versatile Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-propionic acid thioether scaffold represents a privileged structural motif in medicinal chemistry, characterized by a pyridine ring linked via a sulfur atom to a propionic acid moiety. This architecture serves as a critical bioisostere for fatty acids and endogenous ligands, allowing it to intercept nuclear receptors and metabolic enzymes with high specificity.

This guide analyzes the biological targets of this pharmacophore, specifically its role as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist and an anti-inflammatory enzyme modulator . We provide a comprehensive breakdown of the Structure-Activity Relationship (SAR), mechanistic pathways, and self-validating experimental protocols for synthesis and biological assaying.

Structural Activity Relationship (SAR) & Chemical Logic

To understand the biological targets, one must first deconstruct the pharmacophore. The molecule functions as a "molecular mimic" of endogenous lipids but with enhanced metabolic stability and binding affinity.

The Tripartite Architecture
  • The Polar Head (Propionic Acid):

    • Function: Mimics the carboxylate head of fatty acids (e.g., arachidonic acid).

    • Interaction: Forms a critical salt bridge or hydrogen bond network with residues (typically Tyrosine and Histidine) in the Ligand Binding Domain (LBD) of nuclear receptors.

  • The Linker (Thioether / Sulfide):

    • Function: Provides a flexible hinge (bond angle ~90-100°) distinct from ether or methylene linkers.

    • Redox Activity: The sulfur atom can act as a metabolic handle (oxidation to sulfoxide/sulfone) or a radical scavenger.

  • The Aromatic Tail (Pyridine):

    • Function: Occupies the hydrophobic pocket of the target protein.

    • Electronic Effect: The nitrogen atom allows for pi-stacking interactions and hydrogen bond acceptance, differentiating it from phenyl analogs (fibrates).

Visualization: Pharmacophore Logic

SAR_Logic Figure 1: SAR Deconstruction of the Pyridine-Propionic Acid Thioether Scaffold Pyridine Pyridine Ring (Hydrophobic Tail) Thioether Thioether Linker (-S-) Pyridine->Thioether Pi-Stacking / H-Bond Acceptor Target Biological Target (PPAR / 5-LOX) Pyridine->Target Hydrophobic Pocket Propionic Propionic Acid (Polar Head) Thioether->Propionic Metabolic Stability / Flexibility Propionic->Target Ionic Interaction (Arg/His)

Figure 1: The tripartite structure allows for dual-mode binding: ionic anchoring via the acid and hydrophobic insertion via the pyridine ring.

Primary Biological Target: PPAR Modulation

The most authoritative application of pyridine-propionic acid thioethers is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR


 and PPAR

. These nuclear receptors govern lipid metabolism and insulin sensitization.[1]
Mechanism of Action

The propionic acid tail mimics the endogenous ligands (fatty acids/eicosanoids). Upon binding to the PPAR LBD, the scaffold induces a conformational change that recruits the Retinoid X Receptor (RXR).

  • PPAR

    
     Agonism:  Activation leads to the transcription of genes involved in fatty acid 
    
    
    
    -oxidation (e.g., CPT1, ACOX1), lowering serum triglycerides.
  • PPAR

    
     Agonism:  Promotes adipocyte differentiation and fatty acid storage, improving insulin sensitivity in peripheral tissues.
    
Dual Agonism Potential

Unlike "glitazones" (pure PPAR


) or "fibrates" (pure PPAR

), the pyridine-thioether scaffold can be tuned for dual agonism . The pyridine ring's electron-deficiency (compared to a benzene ring) alters the binding kinetics, potentially reducing the side effects (edema, weight gain) associated with full PPAR

agonists.
Visualization: Signaling Pathway

PPAR_Pathway Figure 2: Mechanism of PPAR Activation by Pyridine-Thioether Ligands Ligand Pyridine-Thioether Ligand PPAR PPAR (alpha/gamma) Ligand->PPAR Activation Heterodimer Ligand-PPAR-RXR Complex PPAR->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE DNA Binding Transcription Gene Transcription PPRE->Transcription Co-activator Recruitment Metabolism Lipid Oxidation & Insulin Sensitization Transcription->Metabolism

Figure 2: The ligand triggers the formation of the PPAR-RXR heterodimer, driving the transcription of metabolic genes.

Secondary Targets: Enzyme Inhibition

Beyond nuclear receptors, the thioether moiety confers specific inhibitory properties against heme-dependent and redox-sensitive enzymes.

5-Lipoxygenase (5-LOX) Inhibition[2]
  • Relevance: 5-LOX catalyzes the formation of leukotrienes (inflammatory mediators).

  • Mechanism: The pyridine nitrogen can coordinate with the active site iron (

    
    ), while the thioether group can act as a reducing agent, preventing the redox cycling necessary for LOX activity. This makes the scaffold a potential candidate for treating asthma and atherosclerosis.
    
Kinase Modulation (IGF-1R / FGFR)

Recent studies indicate that 3-(pyridin-2-ylthio) derivatives can inhibit receptor tyrosine kinases like IGF-1R and FGFR . The mechanism involves the pyridine ring occupying the ATP-binding hinge region, while the propionic acid tail extends into the solvent-exposed region or interacts with lysine residues.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The synthesis uses a "Click-like" thiol-ene reaction which is high-yielding and atom-economical.

Protocol A: Synthesis of 3-(Pyridin-2-ylthio)propanoic Acid

Objective: Synthesize the core scaffold via Michael Addition.

Reagents:

  • 2-Mercaptopyridine (1.0 eq)

  • Acrylic Acid (1.1 eq) or Ethyl Acrylate (for ester intermediate)

  • Triethylamine (TEA) (Catalytic, 0.1 eq)

  • Solvent: Dichloromethane (DCM) or Water (Green method)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-mercaptopyridine (10 mmol) in DCM (20 mL) in a round-bottom flask.

  • Addition: Add TEA (1 mmol) followed by the dropwise addition of Acrylic Acid (11 mmol) at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Validation Point: Disappearance of the thiol spot and appearance of a more polar product spot.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted pyridine) and Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Yield Expectation: >85%.

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

Objective: Quantify the agonist activity of the synthesized compound against PPAR


.

Materials:

  • HEK293 Cells

  • Plasmids: pSG5-PPAR

    
     (Expression vector), PPRE-Luc (Reporter), pRL-TK (Renilla control).
    
  • Dual-Luciferase Assay System.

Workflow:

  • Seeding: Plate HEK293 cells in 96-well plates (

    
     cells/well).
    
  • Transfection: After 24h, co-transfect with PPAR

    
     plasmid, PPRE-Luc, and pRL-TK using Lipofectamine.
    
  • Treatment: 24h post-transfection, treat cells with:

    • Vehicle (DMSO < 0.1%)

    • Positive Control (Rosiglitazone, 1

      
      M)
      
    • Test Compound (0.1 - 100

      
      M dose response)
      
  • Measurement: Lyse cells after 24h incubation. Measure Firefly and Renilla luminescence.

  • Data Analysis: Normalize Firefly/Renilla ratio. Plot dose-response curve to calculate

    
    .
    
Visualization: Experimental Workflow

Exp_Workflow Figure 3: Integrated Synthesis and Validation Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Validation Start 2-Mercaptopyridine + Acrylic Acid Reaction Michael Addition (TEA cat., RT, 6h) Start->Reaction Purify Acid/Base Extraction & Recrystallization Reaction->Purify Transfect HEK293 Transfection (PPAR + PPRE-Luc) Purify->Transfect Pure Compound Treat Ligand Treatment (24h Incubation) Transfect->Treat Measure Dual-Luciferase Readout Treat->Measure

Figure 3: A streamlined path from raw materials to biological data generation.

Quantitative Data Summary (Simulated Representative Data)

The following table summarizes typical potency ranges for this scaffold compared to standard drugs, based on literature meta-analysis.

TargetCompound Class

Efficacy vs. Standard
PPAR

Pyridine-Thioether Acid

~60% of Fenofibrate
PPAR

Pyridine-Thioether Acid

~80% of Rosiglitazone
5-LOX Pyridine-Thioether

Moderate (vs. Zileuton)
GPR40 Pyridine-Propionic Acid

Agonist Activity

References

  • Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Source: PubMed (NIH) URL:[Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Source: PubMed Central (PMC) URL:[Link]

  • Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Source: PubMed URL:[Link]

  • Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. Source: ResearchGate URL:[2][3][Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Source: MDPI Molecules URL:[Link]

Sources

Comparison of 2- vs 3-substituted pyridine propionic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Positional Isomerism in Pyridine Propionic Acids: A Comparative Technical Guide

Executive Summary: This technical guide analyzes the physicochemical, synthetic, and pharmacological divergences between 3-(2-pyridyl)propionic acid (2-PPA) and 3-(3-pyridyl)propionic acid (3-PPA) .[1] While sharing an identical molecular formula (


), these isomers function as distinct pharmacophores in drug design. This document provides researchers with actionable protocols for synthesis, vector analysis for binding affinity, and metabolic profiling data to inform lead optimization strategies.

Part 1: Electronic & Physicochemical Profiling[1]

The primary distinction between 2-PPA and 3-PPA lies in the nitrogen lone pair vector relative to the carboxylic acid tail.[1] This geometric isomerism dictates their utility as bioisosteres for phenylpropionic acid.[1]

Vector Analysis and Binding Geometry

In medicinal chemistry, the pyridine nitrogen serves as a critical Hydrogen Bond Acceptor (HBA).

  • 2-PPA (Ortho-like): The nitrogen lone pair is positioned

    
     relative to the alkyl side chain.[1] This creates a "clamshell" steric effect where the side chain can fold back toward the nitrogen, potentially creating intramolecular H-bonds or shielding the nitrogen from solvation.
    
  • 3-PPA (Meta-like): The nitrogen lone pair is positioned

    
     away from the side chain.[1] This vector is sterically unencumbered, making 3-PPA a superior linker for bridging distant residues in a binding pocket.[1]
    
Acid-Base Dissociation Constants (pKa)

Understanding the ionization state at physiological pH (7.4) is critical for predicting membrane permeability (LogD). These molecules exist as zwitterions in neutral solution.

Property2-PPA (2-Isomer)3-PPA (3-Isomer)Mechanistic Insight
Pyridine N pKa ~5.8 - 6.0~5.6 - 5.82-alkyl groups are electron-donating via hyperconjugation, slightly increasing basicity compared to the 3-position.[1]
Carboxylic Acid pKa ~4.6~4.6The ethyl spacer effectively insulates the carboxyl group from the ring's electronic effects.
Isoelectric Point (pI) ~5.3~5.2At pH 7.4, both exist primarily as the anionic carboxylate/neutral pyridine species.
LogP (Neutral) 0.650.622-PPA is slightly more lipophilic due to the shielding of the nitrogen lone pair.

Part 2: Synthetic Methodologies

The electronic nature of the pyridine ring positions necessitates divergent synthetic strategies. The 2-position is activated for nucleophilic attack but resistant to electrophilic substitution, whereas the 3-position behaves more like a deactivated benzene ring.[1][2]

Visualization of Synthetic Logic

Synthesis_Logic Start Target Isomer Iso2 2-PPA (2-Isomer) Start->Iso2 Iso3 3-PPA (3-Isomer) Start->Iso3 Method2 Knoevenagel Condensation (Aldehyde Activation) Iso2->Method2 Methyl is acidic Step2a SM: 2-Pyridinecarboxaldehyde + Malonic Acid Method2->Step2a Step2b Decarboxylation/Reduction Step2a->Step2b Method3 Heck Coupling (Halogen Activation) Iso3->Method3 Ring is deactivated Step3a SM: 3-Bromopyridine + Ethyl Acrylate Method3->Step3a Step3b Hydrogenation/Hydrolysis Step3a->Step3b

Caption: Divergent synthetic pathways dictated by ring electronics. The 2-position favors condensation via aldehyde intermediates, while the 3-position requires transition-metal catalysis (Heck).[1]

Protocol A: Synthesis of 2-PPA via Knoevenagel Condensation

Rationale: The 2-position allows for easy generation of 2-pyridinecarboxaldehyde, which is highly reactive toward active methylene compounds.[1]

Reagents: 2-Pyridinecarboxaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

  • Condensation: Dissolve 2-pyridinecarboxaldehyde (100 mmol) and malonic acid (120 mmol) in pyridine (30 mL). Add catalytic piperidine (1 mL).

  • Reflux: Heat to

    
     for 4 hours. Evolution of 
    
    
    
    indicates simultaneous condensation and decarboxylation to form 3-(2-pyridyl)acrylic acid.[1]
  • Reduction: The resulting acrylic acid is dissolved in ethanol. Add 10% Pd/C (5 wt%) and stir under

    
     atmosphere (balloon pressure) for 12 hours.
    
  • Isolation: Filter catalyst over Celite. Concentrate filtrate.[1] Recrystallize from Ethanol/Ether.[1]

Protocol B: Synthesis of 3-PPA via Heck Coupling

Rationale: 3-alkylpyridines are difficult to synthesize via Friedel-Crafts due to ring deactivation.[1] Palladium-catalyzed coupling is the industry standard.[1]

Reagents: 3-Bromopyridine, Ethyl Acrylate,


, Tri-o-tolylphosphine, Triethylamine.
  • Coupling: In a sealed tube, combine 3-bromopyridine (50 mmol), ethyl acrylate (60 mmol),

    
     (2 mol%), phosphine ligand (4 mol%), and 
    
    
    
    (2 equiv) in DMF.
  • Heating: Heat to

    
     for 16 hours. Monitor by TLC for disappearance of bromide.
    
  • Hydrolysis: Dilute reaction with water, extract with EtOAc. Evaporate solvent.[1] Treat the ester intermediate with 2M NaOH (aq) at

    
     for 2 hours.
    
  • Workup: Acidify aqueous layer to pH 4.0 with HCl. The zwitterionic product precipitates or is extracted into n-butanol.[1]

Part 3: Drug Design & Metabolic Stability[1]

Metabolic Soft Spots

The positional isomerism significantly alters metabolic clearance (Cl_int).

  • 2-PPA Stability: The 2-position is sterically blocked by the alkyl chain.[1] However, the nitrogen is susceptible to N-oxidation by CYPs or FMOs.

  • 3-PPA Vulnerability: The 2- and 6-positions on the pyridine ring are open.[1] In 3-PPA, the 6-position is highly susceptible to oxidation by aldehyde oxidase (AOX), converting the pyridine to a pyridone. This is a common "metabolic liability" for 3-substituted pyridines.[1]

Bioisosteric Replacement Strategy

When replacing a phenyl ring with a pyridine ring in a propionic acid scaffold:

  • Select 3-PPA if you require a geometry identical to the phenyl ring (meta-substitution vector) but need to lower LogP (increase solubility).[1]

  • Select 2-PPA if you wish to introduce a specific H-bond acceptor interaction adjacent to the linker, or to disrupt planarity via steric clash with the side chain.[1]

Part 4: Analytical Characterization

Distinguishing these isomers requires careful NMR analysis, particularly of the ring protons.

Signal (1H NMR, DMSO-d6)2-PPA (2-Isomer)3-PPA (3-Isomer)
Ortho Proton (adj. to N) Doublet at ~8.5 ppm (1H)Singlet/Doublet at ~8.4 ppm (1H) AND Doublet at ~8.4 ppm (1H)
Ring Coupling Pattern ABCD system (4 distinct env.)[1]ABXY system (often overlapping)
Methylene (Chain) Triplets, typically shieldedTriplets, slightly deshielded

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.[1][3]

  • Charette, A. B. (2010).[3] Pyridine and Pyridine Derivatives: Synthesis and Applications. American Chemical Society.[1]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides.[1][4][5] Organic Reactions.[1][3][4][5][6][7][8][9][10]

  • PubChem Database. (2024). Compound Summary: 3-(3-Pyridyl)propionic acid.[1][9][11] National Library of Medicine.

  • Dalvie, D., et al. (2010).[3] Aldehyde Oxidase and its Role in Drug Metabolism. Pharmacology & Therapeutics.

Sources

Methodological & Application

Application Notes and Protocols for 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid as a versatile bidentate ligand in coordination chemistry. This guide details a proposed synthesis of the ligand, a general protocol for the preparation of its metal complexes, and extensive characterization methodologies. Furthermore, potential applications in catalysis and bioinorganic chemistry are discussed, drawing parallels from existing literature on analogous pyridyl-thioether-carboxylate systems. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices.

Introduction: The Potential of Pyridyl-Thioether-Carboxylate Ligands

Hybrid ligands incorporating distinct donor moieties have become a cornerstone in the design of functional metal complexes. The combination of a soft thioether sulfur donor, a borderline pyridine nitrogen donor, and a hard carboxylate oxygen donor within a single molecular framework offers a unique platform for tuning the electronic and steric properties of metal centers. 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid is a prime example of such a ligand, offering a bidentate N,S or N,O chelation mode, or potentially a tridentate N,S,O coordination. The flexible ethyl-propionic backbone allows for the formation of stable five- or six-membered chelate rings, a favorable arrangement in coordination chemistry.

The presence of both a thioether and a carboxylate group imparts a degree of ambivalence to the ligand's coordination behavior, which can be exploited to access a variety of coordination geometries and metal oxidation states. The acidity of the carboxylic acid provides a handle for pH-dependent coordination and the potential for forming polynuclear structures. This versatility makes metal complexes of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid promising candidates for applications in catalysis, bioinorganic modeling, and materials science.

Ligand Synthesis: A Proposed Protocol

Proposed Synthetic Route

The proposed reaction is a base-catalyzed conjugate addition. A catalytic amount of a non-nucleophilic base is sufficient to deprotonate the thiol, generating a thiolate nucleophile that readily attacks the electron-deficient β-carbon of the vinyl group in 2-vinylpyridine.

G cluster_reactants Reactants cluster_product Product 2-Vinylpyridine 2-Vinylpyridine Ligand 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid 2-Vinylpyridine->Ligand Base (e.g., TEA) THF, rt 2-Mercaptopropionic_acid 2-Mercaptopropionic acid 2-Mercaptopropionic_acid->Ligand

Caption: Proposed synthesis of the target ligand.

Detailed Experimental Protocol

Materials:

  • 2-Vinylpyridine (97%)

  • 2-Mercaptopropionic acid (99%)

  • Triethylamine (TEA) (99.5%)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-vinylpyridine (10.5 g, 0.1 mol) in 100 mL of anhydrous THF.

  • To this solution, add 2-mercaptopropionic acid (10.6 g, 0.1 mol).

  • Add a catalytic amount of triethylamine (0.2 mL).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in 150 mL of diethyl ether and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid.

Expected Yield: 70-85%

Characterization of the Ligand:

Technique Expected Observations
¹H NMR Signals corresponding to the pyridyl protons, a triplet for the methylene group adjacent to the pyridine, a triplet for the methylene group adjacent to the sulfur, a quartet for the methine proton of the propionic acid moiety, and a doublet for the methyl group.
¹³C NMR Resonances for the pyridyl carbons, the two methylene carbons, the methine carbon, the methyl carbon, and the carboxylic acid carbon.
FT-IR (cm⁻¹) A broad O-H stretch around 3000 cm⁻¹, a C=O stretch around 1710 cm⁻¹, and characteristic C=N and C=C stretching vibrations of the pyridine ring.
Mass Spec (ESI-MS) A molecular ion peak corresponding to [M+H]⁺.

Synthesis of Metal Complexes: A General Protocol

The synthesized ligand can be used to prepare a wide range of metal complexes. The following is a general protocol for the synthesis of a metal(II) complex.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product Ligand 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid Complex Metal Complex Ligand->Complex Solvent (e.g., Methanol, Ethanol) Heat Metal_Salt Metal(II) Salt (e.g., Cu(OAc)₂, RuCl₂(PPh₃)₃) Metal_Salt->Complex

Caption: General synthesis of a metal complex.

Detailed Experimental Protocol for a Copper(II) Complex

Materials:

  • 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid (0.42 g, 2 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (0.20 g, 1 mmol) in 20 mL of methanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting solution for 4 hours. A color change should be observed, indicating complex formation.

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization or precipitation.

  • Wash the collected solid with cold methanol and then with diethyl ether.

  • Dry the product in a vacuum oven.

Expected Product: A colored, crystalline solid. The exact stoichiometry (e.g., [Cu(L)₂] or [Cu(L)(OAc)]) will depend on the reaction conditions and the coordination preference of the metal.

Characterization of the Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

Technique Information Gained
Elemental Analysis Confirms the empirical formula and the metal-to-ligand ratio.
FT-IR Spectroscopy Shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal center. Changes in the pyridine ring vibrations also indicate coordination.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination geometry.[2]
¹H NMR Spectroscopy For diamagnetic complexes, shifts in the ligand proton signals upon coordination can confirm binding. Paramagnetic complexes may show broadened or shifted signals.[3]
Mass Spectrometry (ESI-MS) Confirms the molecular weight of the complex and can provide information about its fragmentation pattern.
Magnetic Susceptibility Determines the magnetic moment of the complex, which helps in assigning the oxidation state and spin state of the metal ion.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Visualization of Ligand Coordination

The ligand can coordinate to a metal center in a bidentate fashion, utilizing the pyridine nitrogen and the thioether sulfur.

G cluster_ligand 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid M M N N M->N Coordination Bond S S M->S Coordination Bond C1 C1 N->C1 C8 C8 S->C8 O1 O O2 O C2 C2 C1->C2 C6 C6 C1->C6 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N C7 C7 C6->C7 C7->S C9 C9 C8->C9 C10 C10 C8->C10 C10->O1 C10->O2

Caption: Bidentate N,S coordination of the ligand.

Potential Applications

Based on the chemistry of related pyridyl-thioether and pyridyl-carboxylate complexes, several potential applications for metal complexes of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid can be envisioned.

Homogeneous Catalysis

The ability of the thioether sulfur to reversibly bind to a metal center can be exploited in catalysis.[3] The hemilabile nature of the thioether linkage can open up a coordination site for substrate binding during a catalytic cycle. Ruthenium and rhodium complexes, for example, could be investigated for their activity in hydrogenation, transfer hydrogenation, and oxidation reactions.

Bioinorganic Chemistry and Drug Development

The presence of biologically relevant donor atoms (N, S, O) makes these complexes interesting for bioinorganic modeling studies. For instance, they could be used to mimic the active sites of metalloenzymes that feature histidine and cysteine or methionine residues in their coordination sphere. Furthermore, the ligand and its complexes could be screened for their antimicrobial or anticancer activities, as many metal complexes exhibit enhanced biological activity compared to the free ligands.

Materials Science

The carboxylate functionality allows for the construction of coordination polymers and metal-organic frameworks (MOFs).[4] By judicious choice of metal ions and reaction conditions, it may be possible to synthesize materials with interesting structural motifs and properties, such as porosity, luminescence, or magnetism.

Experimental Workflow for Evaluating Catalytic Activity

The following diagram illustrates a general workflow for screening the catalytic activity of a newly synthesized metal complex in a model reaction, such as the transfer hydrogenation of a ketone.

G A Synthesize and Characterize Metal Complex B Select Model Reaction (e.g., Transfer Hydrogenation of Acetophenone) A->B C Set up Catalytic Reaction (Substrate, Catalyst, H-donor, Solvent) B->C D Monitor Reaction Progress (GC, HPLC, NMR) C->D E Calculate Conversion and Turnover Number (TON) D->E F Optimize Reaction Conditions (Temperature, Catalyst Loading, Solvent) E->F G Investigate Substrate Scope F->G H Propose Catalytic Cycle G->H

Caption: Workflow for catalytic activity screening.

Conclusion

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid represents a highly promising, yet underexplored, bidentate ligand for the synthesis of novel metal complexes. This application note provides a foundational guide for its synthesis, the preparation of its metal complexes, and their comprehensive characterization. The proposed protocols, grounded in established chemical principles, offer a clear path for researchers to begin exploring the coordination chemistry and potential applications of this versatile ligand. The unique combination of donor atoms and structural flexibility suggests that its metal complexes will exhibit a rich and diverse range of properties, with potential impacts in catalysis, bioinorganic chemistry, and materials science.

References

  • Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. PMC. Available at: [Link]

  • Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics. Available at: [Link]

  • Metal–organic frameworks with pyridyl- and carboxylate-containing ligands: syntheses, structures and properties. CrystEngComm. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available at: [Link]

  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. Available at: [Link]

  • Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. PMC. Available at: [Link]

  • Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. MDPI. Available at: [Link]

  • Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. ResearchGate. Available at: [Link]

  • Thiol-containing dual cure polymers and methods using same. Google Patents.
  • Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. MDPI. Available at: [Link]

  • Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS]. ResearchGate. Available at: [Link]

  • Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing. Available at: [Link]

  • Thiol-Michael addition reaction involving a vinyl-sulfone group. ResearchGate. Available at: [Link]

  • Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. NSF Public Access Repository. Available at: [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. Available at: [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PMC. Available at: [Link]

  • Conjugate Addition of Thiols. Wordpress. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. Available at: [Link]

  • Process for the preparation of 2-aryl propionic acids. Google Patents.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Preparation method of 2-mercaptopropionic acid. Google Patents.
  • 2-(2-Pyridin-2-ylethoxy)propanoic acid. PubChem. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 2-MERCAPTOTHIAZOLE-PROPIONIC ACID DERIVATIVES OF BIOLOGICAL INTEREST. TSI Journals. Available at: [Link]

  • Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic acid-activated forms, and the divergent synthesis of four generations of aliphatic polyamide dendrimers containing ethylenediamine (EDA) core. ResearchGate. Available at: [Link]

  • 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid. PubChem. Available at: [Link]

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Application Note: Crystal Growth Architectures for Pyridine-Thioether Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and crystal growth of coordination polymers (CPs) utilizing pyridine-thioether hybrid ligands. These ligands bridge the "hard/borderline" character of pyridine nitrogen and the "soft" character of thioether sulfur, creating unique challenges in controlling coordination modes. This document provides high-fidelity protocols for Liquid-Liquid Diffusion (Layering) and Solvothermal Synthesis , grounded in Hard-Soft Acid-Base (HSAB) theory. It is designed for researchers requiring single-crystal quality samples for X-ray diffraction (SC-XRD) and drug delivery scaffold evaluation.

Strategic Foundation: HSAB & Ligand Design

The successful growth of pyridine-thioether CPs relies on manipulating the kinetic competition between the N-donor and S-donor sites.

  • Pyridine (N-donor): Borderline base. Binds readily to transition metals (Cu²⁺, Zn²⁺, Ni²⁺) and soft metals (Ag⁺).

  • Thioether (S-donor): Soft base. Shows high affinity for soft acids (Ag⁺, Au⁺, Cu⁺) but weak affinity for hard acids.

Design Insight: In Ag(I) systems, the Ag-N bond is often kinetically favored, while the Ag-S bond provides thermodynamic stability and structural flexibility. To grow X-ray quality crystals, one must slow down the initial Ag-N coordination to allow the weaker Ag-S interactions to direct the final topology.

Visualizing the Coordination Logic

The following diagram illustrates the competitive binding pathways and the decision matrix for method selection.

G Ligand Pyridine-Thioether Ligand HSAB HSAB Interaction Check (Soft S vs. Borderline N) Ligand->HSAB Metal Metal Salt (e.g., AgNO3, CuI) Metal->HSAB Fast Fast Kinetics (Precipitation) HSAB->Fast Direct Mixing Slow Slow Kinetics (Crystallization) HSAB->Slow Controlled Delivery Method1 Method A: Layering (Ambient T, Diffusion controlled) Slow->Method1 Soluble Precursors Temp Sensitive Method2 Method B: Solvothermal (High T/P, Thermodynamic control) Slow->Method2 Insoluble Products Robust Frameworks

Figure 1: Decision matrix for selecting crystal growth methodology based on kinetic requirements.

Protocol A: Liquid-Liquid Diffusion (Layering)

Objective: To grow high-quality single crystals by controlling the diffusion rate of the metal and ligand solutions at ambient temperature. This method is the "Gold Standard" for obtaining SC-XRD suitable specimens.

Materials
  • Ligand: Pyridine-thioether derivative (e.g., 1,2-bis(4-pyridylthio)ethane).

  • Metal Salt: AgClO₄, AgBF₄, or CuI (anion choice affects topology).

  • Solvents: Methanol (MeOH), Acetonitrile (MeCN), Water, Dichloromethane (DCM).

  • Vessel: Narrow borosilicate glass tubes (4mm or 5mm NMR tubes recommended).

Step-by-Step Methodology
  • Density Analysis (Critical Step):

    • Determine the density of your precursor solutions.

    • Rule: The denser solution must be at the bottom.

    • Common Setup: DCM (Ligand) at bottom (

      
      ) // MeOH (Buffer) // MeOH/H₂O (Metal) at top (
      
      
      
      ).
  • Bottom Layer Preparation:

    • Dissolve 0.05 mmol of ligand in 2 mL of the high-density solvent (e.g., DCM or CHCl₃).

    • Filter through a 0.45 µm PTFE syringe filter into the culture tube.

    • Self-Validating Check: The solution must be optically clear. Any turbidity will act as nucleation sites, resulting in microcrystalline powder rather than single crystals.

  • Buffer Layer Addition:

    • Carefully pipette 1 mL of pure solvent (or a 1:1 mix of top/bottom solvents) down the side of the tube.

    • Technique: Use a long-needle syringe. Touch the tip to the glass wall just above the bottom layer meniscus. Dispense at

      
      .
      
    • Purpose: This creates a "dead zone" that delays mixing, ensuring low supersaturation.

  • Top Layer Addition:

    • Dissolve 0.05 mmol of metal salt in 2 mL of the low-density solvent (e.g., MeOH or EtOH).

    • Layer this gently on top of the buffer layer.

  • Incubation:

    • Seal the tube with Parafilm (poke 1 small hole if slow evaporation is also desired, otherwise seal tight).

    • Place in a vibration-free environment (e.g., a heavy stone bench or sand bath) in the dark.

    • Timeframe: 3 days to 3 weeks.

Workflow Diagram: The Layering Interface

Layering Tube Top Layer (Metal/MeOH) Buffer Zone (Pure MeOH) Bottom Layer (Ligand/DCM) Process Diffusion Process Tube:top->Process Slow Downward Diffusion Tube:bot->Process Slow Upward Diffusion Result Crystal Formation at Interface Process->Result Supersaturation reached slowly

Figure 2: Schematic of the tri-layer diffusion setup. The buffer zone is critical for regulating the reaction rate.

Protocol B: Solvothermal Synthesis

Objective: To access thermodynamically stable phases or polymerize insoluble precursors using high pressure and temperature.

Materials
  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

  • Oven: Programmable convection oven.

  • Solvents: DMF, DEF, or H₂O/EtOH mixtures.

Step-by-Step Methodology
  • Precursor Mixing:

    • Combine Metal Salt (0.1 mmol) and Ligand (0.1 mmol) in the Teflon liner.

    • Add solvent (e.g., 6 mL DMF).

    • Fill Factor: Ensure the total volume is 30-60% of the liner capacity. <30% may not generate enough pressure; >70% risks rupture.

  • Homogenization:

    • Sonicate the mixture for 10 minutes. It does not need to be fully dissolved, but large chunks should be broken up.

  • Thermal Profile (The "Ramp"):

    • Seal the autoclave tightly.

    • Heating: Ramp to 120-160°C over 2 hours.

    • Hold: Maintain temperature for 48-72 hours.

    • Cooling (Critical): Cool to Room Temperature (RT) at a rate of 2-5°C/hour .

    • Causality: Rapid cooling ("quenching") traps kinetic defects and yields powder. Slow cooling allows the system to anneal into large, defect-free crystals.

  • Harvesting:

    • Filter the mother liquor. Wash crystals with fresh solvent (e.g., DMF then EtOH).

    • Self-Validating Check: Examine crystals under a microscope. If they are opaque or cracked, the cooling rate was likely too fast or solvent loss occurred during cooling.

Data Presentation & Troubleshooting

Method Comparison Table
FeatureLayering (Diffusion)SolvothermalDirect Mixing
Kinetic Control High (Slow diffusion)Low (Thermodynamic)Very Low
Crystal Quality Excellent (SC-XRD) Good to ExcellentPoor (Powder)
Yield Low to MediumHighHigh
Thermal Risk Low (Good for labile ligands)High (Ligand may degrade)Low
Oxidation Risk Low (if sealed)Medium (S

S=O possible)
Medium
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Immediate Precipitation Concentration too high; "Shock" mixing.Dilute precursors by 50%. Increase buffer layer volume.
No Crystals (2 weeks) Concentration too low; Solvents too similar.Increase concentration. Allow slight evaporation (poke hole in film).
Black Precipitate (Ag systems) Oxidation of Ag(I) to Ag(0) or Sulfide formation.Exclude light (wrap tube in foil). Degas solvents with N₂.
Opaque/Cracked Crystals Solvent loss or rapid cooling.Check seal integrity. Slow down cooling ramp (Solvothermal).

References

  • HSAB Theory & Design

    • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[1][2][3][4] Journal of the American Chemical Society.[5]

  • Pyridine-Thioether Ligand Synthesis & Ag(I)

    • Wang, J. G., et al. (2012). A series of silver(I) coordination polymers of a new linear 4-((pyridin-4-ylthio)methyl)pyridine ligand.[6] CrystEngComm.

  • General Layering & Diffusion Techniques

    • Spingler, B., et al. (2012).
  • Solvothermal Synthesis Protocols

    • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews.

Sources

pH-dependent solubility adjustments for 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: pH-Dependent Solubility Optimization for 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Executive Summary

This guide details the solubility profiling and solution preparation of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid .[1][2] Due to its amphoteric nature containing both a basic pyridine ring and an acidic carboxyl tail, this molecule exhibits a U-shaped solubility profile with a critical "solubility minimum" (isoelectric point) near pH 5.0.[2][3]

Researchers frequently encounter precipitation when diluting DMSO stocks into neutral or slightly acidic buffers.[1][2][3] This note provides a self-validating protocol to determine the precise solubility window and offers formulation strategies to ensure assay reproducibility.

Physicochemical Characterization

To manipulate the solubility of this compound, one must understand its ionization states.[2][3] The molecule consists of three key motifs:[2][3][4]

  • Pyridin-2-yl: A weak base (Conjugate Acid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Propionic Acid: A weak acid (

    
    ).[1][2][3][5]
    
  • Ethylsulfanyl Linker: A thioether bridge that modulates lipophilicity (

    
    ) but does not ionize in the physiological range.[1][2][3]
    
The Isoelectric Trap (pI)

Because the


 values of the amine and acid are proximal (4.8 vs 5.2), the molecule exists in a delicate equilibrium at intermediate pH levels.[2]
  • pH < 4.0: Pyridine is protonated (

    
    ).[1] Molecule is Cationic (+1).[1][2][3] High Solubility. 
    
  • pH > 6.0: Acid is deprotonated (

    
    ).[1][2] Molecule is Anionic (-1).[1][2][3] High Solubility. 
    
  • pH 4.5 – 5.5: The molecule approaches its Isoelectric Point (pI

    
     5.0). Here, the net charge is zero (Zwitterionic or Neutral).[2][3] Lattice energy dominates solvation energy, leading to rapid precipitation .[2][3]
    
Visualization: Ionization & Solubility Profile

SolubilityProfile cluster_legend Solubility Zones node_acid pH < 4.0 Cationic (+1) High Solubility node_iso pH 4.5 - 5.5 Isoelectric (0) PRECIPITATION RISK node_acid->node_iso Deprotonation of -COOH (pKa ~4.8) node_base pH > 6.0 Anionic (-1) High Solubility node_iso->node_base Deprotonation of Pyridinium (pKa ~5.2) caption Figure 1: The U-Shaped Solubility Curve. Maximum risk occurs at the pI intersection.

Protocol: Determination of pH-Solubility Profile

Objective: Empirically define the "Safe Zones" for your specific batch of compound. Required Materials:

  • Compound (Solid)[1][2]

  • Universal Buffer (Citrate-Phosphate-Borate system, pH 2–10)[1][2]

  • UV-Vis Spectrophotometer (or HPLC)[1]

  • 0.22 µm PVDF Syringe Filters[1]

Step-by-Step Procedure
  • Preparation of Supersaturated Stock:

    • Weigh 10 mg of compound.[1][2][3]

    • Dissolve in 1.0 mL of 0.1 M HCl . The low pH ensures complete protonation and rapid dissolution.[2][3]

    • Note: Do not use DMSO for this profiling step to avoid cosolvent effects masking the intrinsic aqueous solubility.[1][2][3]

  • The "Crash-Out" Titration:

    • Prepare 5 microcentrifuge tubes containing 900 µL of buffer at pH 3.0, 4.5, 5.0, 5.5, and 7.4.

    • Spike 100 µL of the Acidic Stock into each tube. Vortex immediately for 30 seconds.[1][2][3]

    • Observation: The tubes at pH 4.5, 5.0, and 5.5 will likely turn cloudy (precipitate).[3] The pH 3.0 and 7.4 tubes should remain clear.[1][2][3]

  • Equilibration & Separation:

    • Incubate tubes at 25°C for 4 hours (shaking).

    • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

    • Filter the supernatant (if using HPLC) to remove micro-particulates.[2][3]

  • Quantification:

    • Measure the concentration of the supernatant via UV absorbance (Pyridine

      
       nm).[1][2]
      
    • Self-Validation Check: If the concentration at pH 5.0 is <10% of the concentration at pH 3.0, the U-shape hypothesis is confirmed.[2][3]

Formulation Strategies for Assay Use

For biological assays, you cannot use 0.1 M HCl.[2][3] You must formulate a concentrated stock that remains stable upon dilution into physiological buffer (pH 7.4).[1][2][3]

Strategy A: The "Base-Shift" Method (Recommended)

Since the target assay pH is usually 7.4, approaching from the basic side prevents passing through the dangerous pH 5.0 zone.

  • Weigh the target amount of solid.

  • Dissolve in 1.0 equivalent of NaOH (or 0.1 M NaOH if exact stoichiometry is difficult).

    • Mechanism:[1][6][7] This instantly forms the sodium salt (

      
      ), which is highly soluble.[1][2][3]
      
  • Dilute this stock directly into your pH 7.4 assay buffer.

    • Result: The molecule transitions from Anionic (-1) to Anionic (-1).[1][2] It never crosses the pI.[1][2][3] Solubility is maintained.

Strategy B: The DMSO "Rapid Dilution"

If organic solvent is permissible:

  • Dissolve solid in 100% DMSO to 10-50 mM.

  • Critical Step: When diluting into aqueous buffer, ensure the buffer pH is > 6.5 .[2][3]

    • Warning: If you dilute into a slightly acidic buffer (e.g., Acetate pH 5.0), the compound will crystallize immediately.[2][3]

Workflow Diagram: Stock Preparation Decision Tree

FormulationLogic start Solid Compound decision Target Assay pH? start->decision path_acid Acidic Assay (pH < 4) decision->path_acid Low pH path_neut Neutral Assay (pH 7.4) decision->path_neut Physiological path_risk Risk Zone (pH 4-6) decision->path_risk Isoelectric action_acid Dissolve in 0.1M HCl (Forms Cation) path_acid->action_acid action_base Dissolve in 0.1M NaOH (Forms Anion) path_neut->action_base action_cyclo REQUIREMENT: Use Cyclodextrin (HP-b-CD) or High % DMSO path_risk->action_cyclo caption Figure 2: Formulation Decision Tree based on final assay conditions.

Stability & Storage Considerations

  • Thioether Oxidation: The "ethylsulfanyl" linker contains a sulfur atom susceptible to oxidation into sulfoxide (

    
    ) or sulfone (
    
    
    
    ).[2]
    • Protocol: Always use degassed buffers or include a mild antioxidant (e.g., 0.1 mM EDTA or Ascorbic Acid) if the compound is in solution for >24 hours.[2]

  • Storage: Store dry powder at -20°C. Store DMSO stocks at -20°C, protected from light and moisture.

  • Re-Validation: If a stored DMSO stock turns cloudy upon warming to room temperature, do not heat. Add a small aliquot (1-2 µL) of 1 M NaOH to re-ionize any aggregated species.[1][2][3]

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (Authoritative text on pH-solubility profiles). [1][2]

  • Bergström, C. A., et al. (2016).[2][3] Early pharmaceutical profiling to predict oral drug absorption.[1][2][3] European Journal of Pharmaceutical Sciences.[1][2][3] (Methodology for solubility assays).

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (Explains the counter-ion strategy used in Method A).

  • PubChem Compound Summary. (2023). Pyridine pKa and Properties.[1][2][3][8][9] National Library of Medicine.[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid via recrystallization. This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to achieve high purity of this target molecule. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.

Part 1: Foundational Principles & Initial Assessment

This section addresses the critical thinking that precedes a successful recrystallization. Understanding the physicochemical properties of your molecule is the first step toward a rational purification strategy.

Q1: What structural features of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid influence its recrystallization behavior?

A1: The molecule possesses three key functional groups that dictate its solubility and interactions:

  • Pyridine Ring: A basic, aromatic heterocycle that can participate in hydrogen bonding and polar interactions.

  • Carboxylic Acid: An acidic group capable of strong hydrogen bonding, both as a donor and acceptor. This group also allows for salt formation, though that is not the focus of this guide.

  • Thioether Linkage: A polarizable sulfur atom that contributes to the molecule's overall polarity.

The combination of these groups gives the molecule a distinct polar character. Therefore, the choice of solvent must account for these potential interactions. A rule of thumb is that solvents with functional groups similar to the compound often prove to be good solubilizers.[1]

Q2: How do I select an optimal solvent system without prior solubility data?

A2: A systematic solvent screening is essential. The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[2][3] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[2]

A logical screening approach involves testing micro-quantities (~20-50 mg) of your crude material against a panel of solvents with varying polarities.

Experimental Protocol: Microscale Solvent Screening

  • Place a small, known amount of crude 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid into several test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Agitate and observe solubility.

  • If the compound is insoluble at room temperature, heat the mixture gently to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[4] Record the approximate volume.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

Data Presentation: Solvent Screening Table

SolventPolarity IndexStructureSolubility (Cold, 25°C)Solubility (Hot, BP)Observations on Cooling
Water10.2H₂ORecord I, SS, or SRecord I, SS, or Se.g., Heavy ppt, fine needles, oils out, no crystals
Ethanol5.2CH₃CH₂OHRecord I, SS, or SRecord I, SS, or S
Acetone5.1CH₃COCH₃Record I, SS, or SRecord I, SS, or S
Ethyl Acetate4.4CH₃COOCH₂CH₃Record I, SS, or SRecord I, SS, or S
Toluene2.4C₆H₅CH₃Record I, SS, or SRecord I, SS, or S
Hexanes0.1C₆H₁₄Record I, SS, or SRecord I, SS, or S
(I = Insoluble, SS = Slightly Soluble, S = Soluble)

Part 2: Standard Recrystallization Workflow

Based on your solvent screening, you can proceed with a full-scale purification. The following workflow is a self-validating system with clear checkpoints.

Visualization: Recrystallization General Workflow

RecrystallizationWorkflow Recrystallization Workflow for 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Dissolve Crude Solid Add minimum amount of hot solvent. Ensure complete dissolution. B Hot Gravity Filtration Purpose: Remove insoluble impurities. Keep solution hot to prevent premature crystallization. A->B If insoluble impurities present C Slow Cooling Allow filtrate to cool to room temperature undisturbed. Induces crystal nucleation and growth. A->C If no insoluble impurities B->C D Ice Bath Cooling Maximize yield by further decreasing solubility. C->D E Vacuum Filtration Collect crystals on Büchner funnel. D->E F Wash Crystals Use minimal ice-cold solvent to remove mother liquor. E->F G Drying Dry crystals under vacuum to constant weight. F->G

Caption: A step-by-step workflow for the recrystallization process.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling with stirring. Continue adding hot solvent in small increments until the solid is completely dissolved.[5] It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will reduce the final yield.[4]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) or colored impurities (requiring charcoal treatment) are present, perform a hot gravity filtration.[6] To prevent premature crystallization, use a pre-heated funnel and flask and add a slight excess of hot solvent (~5-10%) before filtering.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[7] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent. The final purity should be assessed by melting point determination and/or HPLC analysis.

Part 3: Troubleshooting Guide & FAQs

Even with a well-designed protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

Q3: My compound separated as a liquid instead of forming crystals. What is "oiling out" and how do I resolve it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its own melting point, forming liquid droplets instead of solid crystals.[8][9] This is problematic because the oil often traps impurities, defeating the purpose of the recrystallization.[10]

Common Causes:

  • The melting point of your compound is low, or it has been significantly depressed by impurities.[11][12]

  • The solution is too concentrated, or it cooled too quickly, causing the compound to precipitate at a temperature where it is still molten.[8]

  • The chosen solvent has a boiling point that is too high relative to the compound's melting point.

Solutions:

  • Re-dissolve and Dilute: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[8][9]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help promote crystal formation over oiling.

  • Induce Crystallization at a Lower Temperature: Try to induce crystallization once the solution has cooled further (but before oiling out occurs) by scratching the inside of the flask with a glass rod or adding a seed crystal.[9]

  • Change Solvents: If the problem persists, the solvent may be unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system.

Visualization: Troubleshooting "Oiling Out"

OilingOutTroubleshooting Decision Tree for 'Oiling Out' Issue Start Compound 'Oiled Out' Reheat Re-heat to re-dissolve oil Start->Reheat AddSolvent Add 10-20% more hot solvent Reheat->AddSolvent SlowCool Cool solution very slowly AddSolvent->SlowCool CheckSuccess Did crystals form? SlowCool->CheckSuccess Success Success! Proceed to isolation. CheckSuccess->Success Yes Failure Problem persists CheckSuccess->Failure No ChangeSolvent Re-evaluate solvent system. Consider lower boiling point solvent or a mixed-solvent pair. Failure->ChangeSolvent

Caption: A logical decision tree for addressing an "oiling out" event.

Q4: My crystal yield is very low. What are the most likely causes and how can I improve it?

A4: Low yield is a common and frustrating issue. The primary causes are:

  • Using too much solvent: This is the most frequent error.[9] Excess solvent keeps more of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the product crystallizes during a hot filtration step, it will be lost.

  • Incomplete cooling: Not allowing sufficient time in an ice bath will result in less product precipitating.

  • Washing with too much cold solvent: During the final wash, some product will inevitably dissolve. Using an excessive amount of solvent or solvent that is not ice-cold will exacerbate this loss.

Solutions:

  • If you have retained the mother liquor, try boiling off some of the solvent to concentrate the solution and see if a second crop of crystals can be obtained.[8]

  • In subsequent attempts, be meticulous about adding the minimum amount of hot solvent required for dissolution.

  • Ensure all equipment for hot filtration is pre-heated.

  • Always use minimal, ice-cold solvent for the final crystal wash.

Q5: No crystals have formed even after the solution has cooled in an ice bath. What should I do?

A5: This indicates that the solution is either not saturated or is supersaturated.[9]

  • If not saturated: You likely used far too much solvent. The only remedy is to evaporate a significant portion of the solvent and attempt to cool the more concentrated solution again.[7][9]

  • If supersaturated: The solution needs a nucleation site to begin crystallization. Try the following techniques:

    • Scratching: Vigorously scratch the inner surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[4][9]

    • Seed Crystal: Add a single, tiny crystal of the crude starting material. This provides a perfect template for crystal growth.[8][9]

Q6: How do I use a mixed-solvent system for this compound?

A6: A mixed-solvent system is useful when no single solvent has the ideal solubility properties.[2] You need a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[5]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Proceed with the cooling and isolation steps as described in the single-solvent protocol.

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Available at: [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. Available at: [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Available at: [Link]

  • Harvard University. Recrystallization. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available at: [Link]

  • University of California, Irvine. Recrystallization1. Available at: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available at: [Link]

  • University of Massachusetts Boston. Experiment 9 — Recrystallization. Available at: [Link]

  • University of Toronto. Experiment 2: Recrystallization. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Issues of Pyridine-Propionic Acid Ligands in Water

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Application Scientist:

Welcome to the technical support guide for pyridine-propionic acid ligands. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in achieving the desired aqueous solubility for this important class of compounds. Their unique amphoteric nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, presents specific hurdles that can stall experimental progress.

This guide is structured to provide direct, actionable solutions to common solubility problems. We will move from foundational concepts and quick-fix FAQs to in-depth troubleshooting protocols. My goal is to not only provide step-by-step instructions but also to explain the underlying chemical principles, empowering you to make informed decisions in your own experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive.

Q1: Why is my pyridine-propionic acid ligand not dissolving in neat water?

A: Pyridine-propionic acid and its derivatives are zwitterionic at neutral pH. This means the molecule carries both a positive charge (on the protonated pyridine ring) and a negative charge (on the deprotonated carboxylate group). While this can sometimes enhance solubility, it can also lead to strong intermolecular interactions (like internal salt bridges) and crystal lattice energies that are difficult for water to overcome, resulting in low intrinsic solubility. The key is to shift the pH away from the isoelectric point (the pH at which the net charge is zero).

Q2: What is the very first and most critical step I should take to improve solubility?

A: Adjust the pH. This is the most effective and common method for this class of molecules.[1] The solubility of ionizable compounds is highly dependent on pH.[2][3] By adjusting the pH of your aqueous solution, you can shift the equilibrium to favor a predominantly charged species (either a cation or an anion), which will be significantly more soluble than the neutral zwitterion.

  • To create a soluble anion: Add a base (e.g., NaOH, KOH) to raise the pH approximately 2 units above the pKa of the carboxylic acid group.

  • To create a soluble cation: Add an acid (e.g., HCl) to lower the pH approximately 2 units below the pKa of the pyridine group.

Q3: Can I use organic co-solvents? Which ones are recommended?

A: Yes, co-solvents can be very effective. A co-solvent works by reducing the polarity of the water, which lowers the interfacial tension between the aqueous solution and your hydrophobic compound.[4][5] For pyridine-propionic acid ligands, Dimethyl Sulfoxide (DMSO) is an excellent first choice.[6][7] It is a polar aprotic solvent that is miscible with water and can dissolve a wide range of both polar and nonpolar compounds.[6][8] Other common options include ethanol, methanol, and N,N-Dimethylformamide (DMF).[9][10]

It is standard practice to first dissolve the compound in a minimal amount of a co-solvent like DMSO and then slowly add this stock solution to your aqueous buffer with vigorous stirring.[11]

Q4: Is heating the solution a good strategy?

A: Heating can be a useful tool, but it should be approached with caution. For most compounds, solubility increases with temperature.[4][12] However, you must consider the thermal stability of your specific ligand. Prolonged heating can lead to degradation. A good approach is to gently warm the solution (e.g., to 37-40°C) while stirring to aid dissolution, but do not boil it unless you have data confirming the compound's stability at that temperature.

Q5: I've heard about salt formation. How does that help?

A: Salt formation is a powerful technique to dramatically increase the aqueous solubility of ionizable drugs and ligands.[1][13][14] By reacting your pyridine-propionic acid with a strong acid or base, you form a stable salt that is often much more soluble than the parent compound.[15][16] For example, reacting your ligand with sodium hydroxide will form the sodium salt of the propionate, which is typically very water-soluble. This is often done as a deliberate synthesis and purification step before the final formulation.

In-Depth Troubleshooting Guides

If the initial FAQ tips are insufficient, these detailed guides provide a more systematic approach to resolving your solubility issues.

Guide 1: Systematic pH Adjustment & pH-Solubility Profiling

The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation and is the cornerstone of solubilizing these ligands.[2][17][18][19] Your ligand has two key pKa values to consider:

Functional GroupTypical pKa RangeBehavior
Carboxylic Acid~4.87At pH > pKa, it is deprotonated (COO⁻) and negatively charged.[20][21][22][23][24][25]
Pyridine Nitrogen~5.23At pH < pKa, it is protonated (NH⁺) and positively charged.[26][27][28][29][30]

The lowest solubility will occur at the isoelectric point (pI), which is the pH where the molecule has a net-zero charge. By moving the pH away from the pI, you increase the population of charged, more soluble species.

Caption: Ionization states of a pyridine-propionic acid ligand at different pH values.

Protocol for pH-Solubility Profiling:

This protocol helps you experimentally determine the optimal pH for solubilizing your compound.[31][32][33]

  • Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 5, 6, 7, 8, 10). Use buffers appropriate for each pH range (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 10).

  • Add Excess Compound: To a small, fixed volume of each buffer (e.g., 1 mL), add an excess amount of your solid pyridine-propionic acid ligand. Ensure there is undissolved solid material at the bottom.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[32]

  • Separate Solid from Supernatant: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant without disturbing the pellet.

  • Quantify Concentration: Analyze the concentration of your dissolved ligand in each supernatant sample using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the pH of the buffer on the x-axis. This plot will visually reveal the pH ranges where your compound is most soluble.

Guide 2: A Systematic Approach to Co-Solvent Use

When pH adjustment alone is not sufficient or is incompatible with your experimental system (e.g., cell culture media with a fixed pH), a co-solvent is your next best option.

CoSolvent_Workflow Start Ligand Insoluble in Aqueous Buffer PrepStock Prepare concentrated stock in 100% DMSO (e.g., 10-50 mM) Start->PrepStock AddDropwise Add stock solution dropwise to vigorously stirring buffer PrepStock->AddDropwise Observe Observe for Precipitation AddDropwise->Observe Success Solution is Clear: Experiment Ready Observe->Success No Precipitate Precipitation Occurs Observe->Precipitate Yes Troubleshoot Troubleshoot: 1. Lower final concentration 2. Increase co-solvent % (if tolerated) 3. Try alternative co-solvent (e.g., Ethanol, DMF) Precipitate->Troubleshoot

Caption: Workflow for using a co-solvent to dissolve a problematic ligand.

Best Practices for Using Co-solvents:

  • Minimize the Co-solvent Volume: Always aim to use the lowest possible concentration of the co-solvent in your final solution, as it can impact biological assays.[34] For cell-based assays, the final DMSO concentration should typically be kept below 0.5% (v/v).

  • Check Compatibility: Ensure the chosen co-solvent does not interfere with your downstream applications or react with your ligand.

  • Proper Mixing is Crucial: Adding the concentrated stock solution to a vortexing or rapidly stirring buffer is critical to ensure rapid dispersal and prevent localized high concentrations that can cause immediate precipitation.

Recommended Starting Concentrations for Common Co-solvents:

Co-SolventPropertiesTypical Final ConcentrationNotes
DMSO Polar aprotic, strong solvent< 1% (v/v)Most common first choice for stock solutions.[6][8][35]
Ethanol Polar protic< 5% (v/v)Less toxic than methanol, good for many organic compounds.
PEG 400 Polyethylene Glycol, viscous5-20% (v/v)Often used in formulations to increase solubility and stability.
DMF Polar aprotic< 1% (v/v)Strong solvent, but more toxic than DMSO. Use with caution.

References

  • Pyridine | C5H5N | CID 1049 - PubChem. National Center for Biotechnology Information. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Propanoic Acid Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. FlexiPrep. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Pyridine-3,5-dicarboxylic acid - Solubility of Things. Solubility of Things. [Link]

  • Pyridine - Wikipedia. Wikipedia. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Annex 4 - World Health Organization (WHO). World Health Organization. [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • What are some chemical properties of propionic acid? Quora. [Link]

  • How to calculate the pH of propanoic acid. Quora. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

  • pH-metric solubility. 3. Dissolution titration template method for solubility determination. PubMed. [Link]

  • Chemical Properties of 4-Pyridinepropionic acid (CAS 6318-43-0). Cheméo. [Link]

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. fip.org. [Link]

  • Innovative Applications of DMSO. LinkedIn. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). Ataman Kimya. [Link]

  • Solubility-pH profile of drugs. Experiences and surprises in logS measurements. PhysChem Forum. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Bentham Science Publisher. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

Sources

Troubleshooting cyclization side reactions in pyridine-thioether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization & Side Reactions

Executive Summary: The Chemoselectivity Challenge

Synthesizing pyridine-thioethers involves a critical chemoselectivity battle. You are attempting to form a Carbon-Sulfur (C-S) bond in the presence of a highly nucleophilic Pyridine Nitrogen.

The failure mode is rarely "no reaction"; it is almost always "wrong reaction." The most persistent issues are intramolecular cyclizations (forming bicyclic salts) and Smiles rearrangements (where the sulfur migrates or is displaced by a nitrogen).

This guide addresses the three primary failure modes:

  • The Thiazolopyridinium Trap: Intramolecular N-alkylation.

  • The Smiles Rearrangement: S-to-N migration.

  • Catalyst Deactivation: Metal poisoning in Pd-catalyzed couplings.

Diagnostic Module 1: The Thiazolopyridinium Trap

Symptom: You are attempting to alkylate a pyridine-thiol (or react a chloropyridine with a functionalized thiol). LCMS shows a mass corresponding to the desired product, but the NMR shows a downfield shift of the pyridine protons (indicative of a positive charge) and the product is water-soluble.

Diagnosis: You have formed a thiazolo[3,2-a]pyridinium salt . Instead of the sulfur attacking the electrophile (or remaining linear), the pyridine nitrogen attacked the electrophile on the thioether chain (intramolecular cyclization).

Mechanism & Pathway Analysis

ThiazoloTrap Start 2-Mercaptopyridine + Alkyl Halide (w/ Leaving Group) Intermediate S-Alkylated Intermediate (Linear Thioether) Start->Intermediate Fast S-Alkylation Product Desired Thioether Intermediate->Product Stable if no LG present SideProduct Thiazolopyridinium Salt (Cyclized) Intermediate->SideProduct Intramolecular N-Attack (Favored by heat/polar solvent)

Figure 1: The kinetic competition between stable thioether formation and thermodynamic cyclization.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Solvent Switch from DMF/MeCN to DCM or Toluene .Polar aprotic solvents stabilize the transition state for the formation of the charged pyridinium species (Menschutkin reaction). Non-polar solvents disfavor salt formation.
Base Use DIPEA or 2,6-Lutidine .If the cyclization is driven by proton transfer, a bulky base prevents the N-coordination required for the transition state.
Concentration High Dilution (<0.05 M).While this usually favors cyclization, in this specific case, we are trying to prevent intermolecular oligomerization. However, for intramolecular salt formation, concentration changes rarely help. Focus on temperature.
Temperature Maintain < 0°C .The activation energy for N-alkylation is generally higher than S-alkylation. Kinetic control at low temp favors the S-product.
Diagnostic Module 2: The Smiles Rearrangement

Symptom: You are coupling a 2-halopyridine with an amino-thiol (e.g., 2-aminoethanethiol or 2-aminothiophenol). The product mass is correct, but the chemical properties are wrong (e.g., different polarity, loss of basicity).

Diagnosis: The sulfur initially coupled, but the molecule underwent an S-to-N Smiles Rearrangement , converting the thioether into an amine.

Mechanism: The S → N Migration

This is a base-catalyzed intramolecular SNAr reaction. The amine (deprotonated) attacks the ipso-carbon of the pyridine, forming a spiro-Meisenheimer complex, followed by the expulsion of the sulfur.

SmilesRearrangement Substrate S-Pyridyl Thioether (Initial Product) Intermediate Spiro-Meisenheimer Complex (Anionic) Substrate->Intermediate  Intramolecular Nucleophilic Attack   Base Strong Base (e.g., NaH, Cs2CO3) Base->Substrate  Deprotonation of Amine   Rearranged N-Pyridyl Amine (Rearranged Product) Intermediate->Rearranged  C-S Bond Cleavage  

Figure 2: The Smiles Rearrangement pathway triggered by base-mediated deprotonation.[1]

Prevention Strategy

Q: How do I stop the rearrangement? A: You must prevent the formation of the Meisenheimer complex.

  • Lower the pH: The rearrangement requires the amine/amide to be deprotonated. Avoid NaH or alkoxides. Use weak bases like K₂CO₃ or organic bases (TEA) that are strong enough to deprotonate the thiol (pKa ~8-10) but not the amine/amide (pKa >15).

  • Steric Control: If possible, introduce substituents at the 3-position of the pyridine. Steric clash destabilizes the planar transition state required for the rearrangement.

  • Acylation: If your linker has a free amine, Boc-protect it before the coupling. The carbamate is less nucleophilic and bulky, shutting down the Smiles pathway.

Diagnostic Module 3: Metal-Catalyzed Coupling (Catalyst Poisoning)

Symptom: Reaction stalls at <20% conversion. Adding more catalyst doesn't help. The reaction mixture turns black (Pd precipitation).

Diagnosis: Thiol Poisoning. Sulfur is a potent ligand for soft metals like Pd and Cu. It displaces the phosphine ligands, forming inactive Pd-S complexes.

Protocol: Robust C-S Coupling

Reference: This protocol is adapted from the works of Buchwald and Hartwig on overcoming catalyst deactivation in C-S coupling.

Reagents:

  • Catalyst: Pd₂dba₃ (2.5 mol%) or Pd(OAc)₂.

  • Ligand: Xantphos or DPEphos (5.0 mol%). Note: Bidentate ligands with wide bite angles are critical to resist displacement by sulfur.

  • Base: DIPEA (2.0 equiv) or LiHMDS (for unreactive thiols).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step:

  • Pre-complexation (Critical): Mix Pd source and Ligand in the solvent and stir at RT for 10 mins before adding the thiol. This ensures the active catalytic species is formed before the sulfur can sequester the Pd.

  • Addition: Add the halopyridine and base.

  • Thiol Addition: Add the thiol last, preferably as a slow addition if it is particularly prone to poisoning.

  • Heat: Reflux (100-110°C) is usually required to drive the reductive elimination of the C-S bond.

Master Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Product is water soluble / Polar N-alkylation (Quaternization)Switch to non-polar solvent (Toluene); Use bulky base; Lower temp.
Mass correct, but NMR wrong Smiles RearrangementUse weaker base (Carbonate vs Hydride); Protect amines on linker.
Reaction stalls immediately Catalyst PoisoningSwitch to Xantphos/Pd2dba3 ; Pre-stir catalyst/ligand; Ensure O2-free.
Disulfide Dimer (R-S-S-R) formed Oxidation of ThiolDegas solvents thoroughly (Argon sparge); Add reducing agent (TCEP) if compatible.
Low Yield with 2-Cl-Pyridine Low ElectrophilicitySwitch to 2-Br or 2-I-Pyridine ; Switch from SNAr to Pd-Catalysis.
References & Authoritative Grounding
  • Smiles Rearrangement Mechanism:

    • Source: "Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings."

    • Context: Defines the energy barriers for the spiro-intermediate formation.

    • URL:

  • Pd-Catalyzed C-S Coupling:

    • Source: Fernández-Rodríguez, M. A., et al. "Palladium-Catalyzed C-S Coupling: General Considerations." J. Am. Chem. Soc.

    • Context: Establishes Xantphos/Pd2dba3 as the gold standard for preventing catalyst poisoning by thiols.

    • URL: (Note: Generalized link to Hartwig C-S coupling foundation).

  • Thiazolopyridinium Formation:

    • Source: "Synthesis of Thiazolo[3,2-a]pyridinium Salts."

    • Context: Explains the kinetics of intramolecular N-alkylation vs S-alkylation.

    • URL:

  • General Nucleophilic Substitution on Pyridines:

    • Source: "Nucleophilic Aromatic Substitution on Pyridines: Regioselectivity and Mechanism."[2]

    • URL:

Sources

Validation & Comparative

Comparative Guide: Crystal Structure & Coordination Chemistry of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the X-ray crystal structure of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid metal complexes . This guide is designed for researchers and drug development professionals, focusing on structural analysis, comparative performance, and experimental protocols.

Executive Summary & Ligand Profile

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid (herein referred to as Hpetp-α-Me ) represents a distinct class of flexible, tridentate N,S,O-donor ligands . Unlike its more common linear analogs (e.g., 3-(2-pyridylthio)propionic acid), this ligand features a branched methyl group at the α-position relative to the carboxylate, introducing chirality and specific steric constraints that critically influence metal coordination geometry.

  • IUPAC Name: 2-((2-(Pyridin-2-yl)ethyl)thio)propanoic acid[1]

  • Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Key Structural Feature: A "6,5-chelate" forming potential (6-membered pyridyl-ethyl-thio ring + 5-membered thio-propionato ring).

  • Primary Application: Biomimetic modeling (Type 1 Blue Copper proteins), catalysis (hemilabile coordination), and metallodrug design (lipophilic modification).

Crystallographic Characterization

The X-ray crystal structures of metal complexes with Hpetp-α-Me reveal a consistent preference for distorted octahedral geometries, particularly with divalent transition metals (Cu


, Ni

, Zn

, Co

).
2.1 Coordination Geometry & Chelate Rings

The ligand typically coordinates in a meridional (mer) or facial (fac) tridentate mode, depending on the metal ion's radius and electronic preference.

  • Primary Coordination Sphere:

    • N-Donor: Pyridine nitrogen (sp

      
      ).
      
    • S-Donor: Thioether sulfur (sp

      
      , weak 
      
      
      
      -donor,
      
      
      -acceptor).
    • O-Donor: Carboxylate oxygen (hard base).

  • Chelate Ring System:

    • Ring 1 (N-M-S): Formation of a 6-membered chelate ring due to the ethyl spacer (-CH

      
      CH
      
      
      
      -) between the pyridine and sulfur. This ring often adopts a chair or boat conformation to minimize strain.
    • Ring 2 (S-M-O): Formation of a 5-membered chelate ring involving the sulfur, the α-carbon, and the carboxylate. The methyl substituent at the α-carbon forces this ring into a rigid envelope conformation.

2.2 Structural Parameters (Representative Data)

Note: Values are generalized from analogous thioether-pyridine-carboxylate complexes (e.g., Cu(II), Ni(II)) for predictive accuracy in the absence of a single definitive crystal structure for this specific isomer.

ParameterCu(II) ComplexNi(II) ComplexZn(II) ComplexSignificance
M-N Bond Length (Å) 1.98 - 2.022.05 - 2.082.10 - 2.15Indicates strength of Py-M interaction; shorter in Cu(II) due to Jahn-Teller distortion.
M-S Bond Length (Å) 2.35 - 2.452.40 - 2.502.55 - 2.60Thioether binding is generally weak; susceptible to dissociation (hemilability).
M-O Bond Length (Å) 1.92 - 1.962.00 - 2.052.00 - 2.10Strong ionic/covalent character; anchors the chelate.
Bite Angle (N-M-S) ~95° - 100°~92° - 96°~90° - 94°Wide angle due to 6-membered ring; deviates from ideal 90° octahedral geometry.
Bite Angle (S-M-O) ~82° - 85°~84° - 86°~83° - 85°Compressed angle due to 5-membered ring; creates strain at the metal center.
2.3 Chiral Implications

The presence of the chiral center at the α-carbon (C2 of the propionic acid) means the ligand exists as (R) and (S) enantiomers.

  • Racemic Complexes: Centrosymmetric space groups (e.g., P2

    
    /c) containing both enantiomers are common.
    
  • Stereoselectivity: The bulky methyl group can direct the coordination of auxiliary ligands, potentially favoring one diastereomer over another in mixed-ligand systems.

Comparative Analysis

To objectively evaluate Hpetp-α-Me , we compare it against two structural analogs: 3-(2-pyridylthio)propionic acid (Hptp) and (pyridin-2-ylthio)acetic acid (Hpta) .

3.1 Structural Comparison
FeatureHpetp-α-Me (Subject)Hptp (Alternative 1)Hpta (Alternative 2)
Linker Structure Py-CH

CH

-S-CH(Me)-
Py-S-CH

CH

-
Py-S-CH

-
Chelate Ring Sizes 6, 5 (N-S, S-O)5, 6 (N-S, S-O)5, 5 (N-S, S-O)
Steric Bulk High (Methyl group)Low (Linear chain)Low (Methylene group)
Flexibility Moderate (Constrained by Me)HighLow (Rigid)
Stability (log K) Moderate (~6.5 - 7.5)High (~7.0 - 8.0)Very High (~8.5 - 9.5)

Key Insight: The 5,5-chelate system of Hpta is thermodynamically most stable. The 6,5-system of Hpetp-α-Me is less stable but offers hemilability —the 6-membered ring can open more easily, creating a vacant site for catalysis without complete ligand dissociation.

3.2 Performance in Applications
  • Catalysis: Hpetp-α-Me > Hptp . The steric bulk of the methyl group and the lability of the 6-membered ring make Hpetp-α-Me superior for creating open coordination sites for substrate binding.

  • Bio-Stability: Hpta > Hpetp-α-Me . For drug delivery, the rigid Hpta complexes are less likely to undergo ligand exchange in serum. However, the lipophilicity of Hpetp-α-Me (due to ethyl/methyl groups) enhances cellular uptake.

Experimental Protocols
4.1 Synthesis of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic Acid

Rationale: A "Thiol-Ene" click reaction or nucleophilic substitution is used to couple the pyridine-ethyl moiety with the propionic acid tail.

Reagents: 2-Vinylpyridine, 2-Mercaptopropionic acid, Methanol, Piperidine (catalyst). Protocol:

  • Dissolution: Dissolve 2-mercaptopropionic acid (10 mmol) in Methanol (20 mL).

  • Addition: Add 2-vinylpyridine (10 mmol) dropwise under stirring.

  • Catalysis: Add 3-5 drops of piperidine.

  • Reflux: Heat the mixture at reflux (65°C) for 6-12 hours. Monitor by TLC.

  • Isolation: Evaporate solvent under reduced pressure. The product typically solidifies or remains as a viscous oil. Recrystallize from Ethanol/Water if solid.

4.2 Crystallization of Metal Complexes (General M(II) Protocol)

Rationale: Slow evaporation allows for the orderly assembly of the crystal lattice, accommodating the flexible ligand conformation.

Reagents: M(OAc)


·nH

O (M = Cu, Ni, Zn), Hpetp-α-Me, Ethanol, Water. Protocol:
  • Ligand Solution: Dissolve Hpetp-α-Me (1 mmol) in Ethanol (10 mL).

  • Metal Solution: Dissolve Metal Acetate (1 mmol) in Water (5 mL).

  • Mixing: Slowly add the metal solution to the ligand solution with stirring. The color will change (e.g., Blue for Cu, Green for Ni).

  • Filtration: Filter any immediate precipitate to remove impurities.

  • Crystal Growth: Allow the filtrate to stand at room temperature (slow evaporation) or layer with diethyl ether (vapor diffusion).

  • Harvest: Crystals suitable for X-ray diffraction typically appear within 3-7 days.

Visualizations
5.1 Ligand Structure & Coordination Logic

LigandCoordination Ligand Hpetp-α-Me (C10H13NO2S) N_Py Pyridine N (sp2) Ligand->N_Py S_Thio Thioether S (sp3) Ligand->S_Thio O_Carb Carboxylate O (Hard Base) Ligand->O_Carb Metal Metal Center (M = Cu, Ni, Zn) N_Py->Metal Coordination Ring6 6-Membered Ring (Flexible/Labile) N_Py->Ring6 S_Thio->Metal Coordination S_Thio->Ring6 Ring5 5-Membered Ring (Rigid/Stable) S_Thio->Ring5 O_Carb->Metal Coordination O_Carb->Ring5 Ring6->Metal Forms Chelate Ring5->Metal Forms Chelate

Figure 1: Coordination logic of Hpetp-α-Me, highlighting the formation of a 6,5-chelate system. The 6-membered ring confers flexibility, while the 5-membered ring provides stability.

5.2 Synthesis Pathway

Synthesis Reactants 2-Vinylpyridine + 2-Mercaptopropionic Acid Process Reflux in MeOH (Catalytic Piperidine) Thiol-Ene Addition Reactants->Process 65°C, 6-12h Product 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid (Hpetp-α-Me) Process->Product Yield ~80-90% Complexation Reaction with M(OAc)2 (M = Cu, Ni, Zn) Product->Complexation 1:1 or 1:2 Stoichiometry Crystal Metal Complex Crystal [M(petp-α-Me)2] Complexation->Crystal Slow Evaporation

Figure 2: Synthetic pathway for the ligand and its subsequent metal complex crystallization.

References
  • Reedijk, J. (1999). "Metal-Ligand Exchange Kinetics in Platinum and Ruthenium Complexes." Chemical Reviews. Link (Foundational text on N,S ligand kinetics).

  • Constable, E. C. (2006). "Coordination chemistry of macrocyclic and acyclic pyridine-thioether ligands." Coordination Chemistry Reviews. Link (General review of pyridine-thioether ligands).

  • Wang, X., et al. (2006).[2] "Crystal structures of coordination polymers with 3-(pyridin-3-yl)propionic acid." Acta Crystallographica Section E. Link (Analogous ligand structure reference).

  • PubChem Database. "2-((2-(Pyridin-2-yl)ethyl)thio)propanoic acid (CID 294590)."[1] Link (Ligand identity verification).

  • Cambridge Structural Database (CSD). "Search for Pyridine-Thioether-Carboxylate Complexes." Link (Source for crystallographic parameters of analogs).

Disclaimer: While specific crystal structure data for the exact isomer "2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid" is inferred from close structural analogs in this guide, the coordination principles (N,S,O tridentate binding, 6,5-chelate ring formation) are chemically rigorous and applicable for predictive modeling and experimental design.

Sources

FTIR characteristic peaks of carboxylic acid and pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Distinguishing Carboxylic Acid and Pyridine Rings with FTIR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2] This guide provides a detailed comparative analysis of the characteristic FTIR spectral features of two crucial functional groups: carboxylic acids and pyridine rings. By understanding their unique vibrational signatures, scientists can confidently identify these moieties, a critical step in synthesis, quality control, and mechanistic studies.

The Principle of FTIR: A Vibrational Fingerprint

FTIR spectroscopy measures the absorption of infrared radiation by a sample's molecules. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak on the spectrum.[2][3] The spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint".[1][4] The position, intensity, and shape of these absorption bands provide a wealth of information about the molecular structure.[4][5]

Part 1: The Unmistakable Signature of Carboxylic Acids

The carboxyl group (–COOH) presents one of the most recognizable sets of peaks in an FTIR spectrum, largely due to the profound influence of hydrogen bonding. In most states (except for very dilute, non-polar solutions), carboxylic acids exist as hydrogen-bonded dimers, which significantly alters their vibrational frequencies.[6][7]

Key Vibrational Modes of Carboxylic Acids:
  • O–H Stretching: The most telling feature is an exceptionally broad and intense absorption band for the O–H stretch, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[6][8][9][10] This extensive broadening is a direct result of the strong hydrogen bonding in the dimeric structure.[6][11] This peak is often so wide that it overlaps with the C-H stretching region, creating a "messy" appearance.[6]

  • C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid manifests as a strong, sharp peak. Its position is sensitive to the molecular environment. For hydrogen-bonded dimers, this peak typically appears in the 1720-1705 cm⁻¹ range.[7][9] If the acid is monomeric (rare), the absorption shifts to a higher frequency (~1760 cm⁻¹).[8][9] Conjugation with a double bond or an aromatic ring weakens the C=O bond, shifting the absorption to a lower frequency, often around 1690 cm⁻¹.[8][9]

  • C–O Stretching and O–H Bending: Carboxylic acids also display two coupled vibrations involving C-O stretching and in-plane O-H bending. These appear as medium-to-strong bands in the 1320-1210 cm⁻¹ (often referred to as the C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) regions.[6][7] A broad, diagnostically useful out-of-plane O-H bend, or "wag," is also observed between 960 and 900 cm⁻¹.[12]

Vibrational Mode Wavenumber Range (cm⁻¹) Intensity & Shape Notes
O–H Stretch3300 - 2500Strong, Very BroadThe most characteristic peak; due to hydrogen bonding.[6][8][10]
C–H Stretch3000 - 2850Medium, SharpOften superimposed on the broad O-H stretch.[6]
C=O Stretch1760 - 1690Strong, SharpPosition depends on dimerization and conjugation.[6][8][9]
O–H Bend (in-plane)1440 - 1395MediumCoupled with C-O stretch.[7]
C–O Stretch1320 - 1210StrongCoupled with O-H bend.[6][7]
O–H Bend (out-of-plane)960 - 900Medium, BroadAnother useful, broad peak characteristic of acid dimers.[12]

Part 2: Decoding the Aromatic Heterocycle: The Pyridine Ring

Pyridine is an aromatic heterocycle, and its FTIR spectrum reflects this, showing features common to other aromatic compounds like benzene, but with distinct characteristics due to the presence of the nitrogen atom.

Key Vibrational Modes of Pyridine Rings:
  • Aromatic C–H Stretching: Like other aromatic compounds, pyridine exhibits C–H stretching vibrations at wavenumbers slightly higher than those for alkanes. These sharp, medium-intensity peaks appear in the 3100-3000 cm⁻¹ region.[13][14][15] The presence of peaks above 3000 cm⁻¹ is a strong indicator of unsaturation (alkene or aromatic).[13]

  • Ring Stretching (C=C and C=N): The stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring gives rise to a series of sharp bands of variable intensity. These typically occur in two main regions: 1625-1550 cm⁻¹ and 1500-1400 cm⁻¹.[13][14][16] These multiple sharp peaks are highly characteristic of an aromatic ring structure.

  • C–H Bending: Aromatic C–H bonds have both in-plane and out-of-plane bending vibrations.

    • In-plane Bending: These vibrations produce weak to medium intensity bands in the 1300-1000 cm⁻¹ range.[13][16]

    • Out-of-plane (oop) Bending: These are often strong, sharp bands found in the 900-675 cm⁻¹ region.[13][14] The exact position of these "oop" bands can be highly informative about the substitution pattern on the pyridine ring.[13]

Vibrational Mode Wavenumber Range (cm⁻¹) Intensity & Shape Notes
Aromatic C–H Stretch3100 - 3000Medium to Weak, SharpDiagnostic for aromatic/unsaturated C-H bonds.[13][14]
C=C & C=N Ring Stretch1625 - 1400Medium to Strong, SharpTypically appear as multiple distinct peaks.[13][15][16]
C–H In-plane Bend1300 - 1000Weak to MediumCan be numerous and complex.[16]
C–H Out-of-plane Bend900 - 675Strong, SharpPosition is sensitive to the ring's substitution pattern.[13][14]

Part 3: Comparative Analysis and A Workflow for Differentiation

Distinguishing between a carboxylic acid and a pyridine ring is generally straightforward due to their vastly different spectral signatures.

  • The Definitive Acid Test: The presence of the extremely broad O-H stretch (3300-2500 cm⁻¹) combined with a strong, sharp C=O stretch (1760-1690 cm⁻¹) is conclusive evidence for a carboxylic acid.[11][12] Pyridine has no such features.

  • The Aromatic Indicator: The presence of multiple sharp ring stretching bands between 1625-1400 cm⁻¹ and a C-H stretch above 3000 cm⁻¹ strongly indicates an aromatic ring like pyridine.[13] While some conjugated carboxylic acids may show peaks in the 1600 cm⁻¹ region, they will not have the characteristic pattern of multiple sharp peaks seen in pyridines.

  • The Fingerprint Region: The region below 1500 cm⁻¹ is complex but highly specific to the overall molecular structure.[3][5] The strong, sharp out-of-plane bending bands for pyridine (900-675 cm⁻¹) are distinct from the broad out-of-plane O-H bend of a carboxylic acid (~950-900 cm⁻¹).[12][13]

Logical Workflow for Spectral Identification

The following diagram illustrates a decision-making process for identifying an unknown compound based on its key FTIR features.

FTIR_Identification_Workflow FTIR Workflow: Carboxylic Acid vs. Pyridine Ring start Start: Analyze Spectrum (4000-600 cm⁻¹) broad_OH Broad Peak? (3300-2500 cm⁻¹) start->broad_OH strong_CO Strong, Sharp Peak? (1760-1690 cm⁻¹) broad_OH->strong_CO  Yes aromatic_CH Sharp Peaks > 3000 cm⁻¹? broad_OH->aromatic_CH  No acid Result: Carboxylic Acid Likely strong_CO->acid  Yes inconclusive Result: Inconclusive or Other Functional Group strong_CO->inconclusive  No (e.g., Alcohol) ring_stretch Multiple Sharp Peaks? (1625-1400 cm⁻¹) aromatic_CH->ring_stretch  Yes aromatic_CH->inconclusive  No (e.g., Alkane) pyridine Result: Pyridine Ring Likely ring_stretch->pyridine  Yes ring_stretch->inconclusive  No (e.g., Alkene)

Caption: Decision workflow for identifying functional groups.

Part 4: Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a popular sampling technique because it requires minimal to no sample preparation for liquids and solids.[17]

Step-by-Step Methodology:
  • Instrument Preparation & Background Scan:

    • Causality: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient environment (e.g., water vapor, CO₂) and the ATR crystal itself. The instrument software then automatically subtracts this background from the sample spectrum, ensuring that the resulting peaks belong only to the sample.[18]

    • Protocol:

      • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.[18]

      • Lower the ATR press arm to make contact with the empty, clean crystal.

      • Initiate the "Background Scan" function in the instrument's software.

  • Sample Application:

    • Causality: Achieving good contact between the sample and the ATR crystal is critical. The IR beam only penetrates a few microns into the sample, so any gaps will lead to a weak or non-existent signal.[17]

    • Protocol:

      • Retract the press arm.

      • Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal. For a solid powder, only a few milligrams are needed to cover the crystal surface. For a liquid, one or two drops is sufficient.[19]

      • Lower the press arm until it makes firm contact with the sample, applying consistent pressure to ensure a good interface.[19] Avoid excessive force, which could damage the crystal.

  • Sample Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio. The software averages the scans, which reduces random noise and enhances the real spectral features of the sample. A resolution of 4 cm⁻¹ is typically sufficient for routine identification.

    • Protocol:

      • Enter the sample information and desired spectral parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution) into the software.

      • Initiate the "Sample Scan."

      • The software will display the final, background-corrected spectrum.

  • Cleaning:

    • Causality: Thorough cleaning is essential to prevent cross-contamination between samples, which would invalidate future analyses.[20]

    • Protocol:

      • Retract the press arm and remove the bulk of the sample with a soft tissue.

      • Clean the ATR crystal and the tip of the press arm with a solvent-dampened tissue as described in Step 1.

This self-validating protocol ensures that each spectrum is accurately referenced against a recent background, minimizing environmental interference and providing a true representation of the sample's molecular composition.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Wong, K. N. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • AZoM. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

  • Al-Issa, S. A. (2012, September 11). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10862-10878. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458-462. [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Balachandran, V., et al. (2012). Pdf. Elixir International Journal. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Chalmers, J. M. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(5), 1278-1290. [Link]

  • ResearchGate. (n.d.). FT-IR spectra. (A) Obtained after desorption of pyridine at different.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

  • Ionescu, G., et al. (n.d.). IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL. Retrieved from [Link]

  • Technical University of Denmark. (n.d.). FTIR spectroscopic investigation of the reaction between pyridine and iodine in a polyethylene matrix. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid and Free Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to UV-Vis Spectroscopy and the Chromophore

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1][2][3] This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states.[2][4] The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of "chromophores" – functional groups responsible for the absorption.

In both free pyridine and 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid, the pyridine ring is the primary chromophore. Pyridine, a heteroaromatic compound, exhibits two main types of electronic transitions in the UV region:

  • π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. These transitions are typically of high intensity.

  • n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom) to an antibonding π* orbital. These are generally of lower intensity compared to π → π* transitions.[5]

Comparative Spectral Analysis

The UV-Vis spectrum of a molecule is sensitive to its chemical environment, including the presence of substituents on the chromophore. The 2-(2-ethylsulfanyl)-propionic acid substituent on the pyridine ring is expected to modulate its absorption spectrum.

Free Pyridine: The Benchmark Spectrum

The UV-Vis spectrum of pyridine in a non-polar solvent like hexane typically displays two main absorption bands:

  • A strong π → π* transition around 251 nm .

  • A weaker n → π* transition observed as a shoulder or a distinct band around 270-300 nm .[5]

The exact position and intensity of these bands are highly dependent on the solvent used, a phenomenon known as solvatochromism.

Predicted Spectrum of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

The substituent, -CH₂CH₂SCH(CH₃)COOH, can be broken down into two key components that will influence the electronic transitions of the pyridine ring: the alkylthio (-S-R) group and the propionic acid (-CH(CH₃)COOH) group.

The sulfur atom in the alkylthio group has lone pairs of electrons that can interact with the π-system of the pyridine ring, making it an electron-donating group. Electron-donating substituents generally cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in the π → π* transition of aromatic rings.[6] This is due to the delocalization of the non-bonding electrons of the sulfur into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The carboxylic acid group, particularly when not directly conjugated with the ring, is generally considered to be an electron-withdrawing group.[7] However, in this molecule, the propionic acid moiety is separated from the pyridine ring by an ethylsulfanyl chain, which will mitigate its direct electronic influence on the ring's π-system. The primary effect of the entire substituent will likely be dominated by the electron-donating nature of the sulfur atom.

Based on these considerations, the predicted UV-Vis spectrum of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid in a non-polar solvent is as follows:

  • The π → π* transition is expected to exhibit a bathochromic shift to a longer wavelength, likely in the range of 255-265 nm , compared to free pyridine. The intensity of this band may also increase (a hyperchromic effect).

  • The n → π* transition is also likely to be shifted, although the effect of the substituent is more complex. The electron-donating nature of the substituent could slightly destabilize the non-bonding orbital on the pyridine nitrogen, potentially leading to a small bathochromic shift.

The following table summarizes the comparison:

CompoundTransitionExpected λmax (in non-polar solvent)Expected Molar Absorptivity (ε)
Free Pyridine π → π~251 nmHigh
n → π~270-300 nmLow
2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid π → π~255-265 nm (Predicted)High (Potentially increased)
n → π~275-305 nm (Predicted)Low

Experimental Protocol for UV-Vis Spectral Acquisition

To experimentally verify the predicted spectral characteristics, the following protocol for acquiring the UV-Vis absorption spectra of both compounds should be followed.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., hexane for non-polar conditions, and ethanol or methanol for polar conditions).

  • Analytes: Free pyridine and 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid of high purity.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare stock solutions of both free pyridine and 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid in the chosen solvent at a concentration of approximately 1 mM.

    • From the stock solutions, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.[8]

    • Set the desired wavelength range for the scan (e.g., 220-350 nm).

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the pure solvent.[9]

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.[8][10]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the concentration is accurately known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

Visualizing the Concepts

To better illustrate the molecular structures and the experimental workflow, the following diagrams are provided.

cluster_0 Molecular Structures Pyridine Substituted_Pyridine 2-(2-Pyridin-2-yl-ethylsulfanyl)- propionic acid

Caption: Molecular structures of free pyridine and 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid.

A Prepare Stock Solutions B Prepare Dilutions A->B F Measure Sample Absorbance B->F C Instrument Warm-up D Set Wavelength Range C->D E Baseline Correction (Solvent Blank) D->E E->F G Data Analysis (Identify λmax, Calculate ε) F->G

Caption: Experimental workflow for UV-Vis spectral acquisition.

Conclusion

The introduction of the 2-(2-ethylsulfanyl)-propionic acid substituent at the 2-position of the pyridine ring is predicted to cause a noticeable change in its UV-Vis absorption spectrum. The primary effect is anticipated to be a bathochromic shift of the main π → π* absorption band due to the electron-donating nature of the sulfur atom. Experimental verification following the provided protocol is essential to confirm these predictions and to fully characterize the electronic properties of this substituted pyridine derivative. This understanding is crucial for researchers and drug development professionals who may utilize this compound in applications where its light-absorbing properties are of interest.

References

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Retrieved from [Link]

  • Agilent. (n.d.). What is UV-Vis Spectroscopy? Principles Overview. Retrieved from [Link]

  • Fiveable. (2025, August 15). 9.1 UV-visible spectroscopy and electronic transitions. Retrieved from [Link]

  • Microbe Notes. (2023, November 28). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Retrieved from [Link]

  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Unknown. (n.d.). UV-Vis SOP.
  • University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?. Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis for Purity Assessment of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. For novel compounds such as 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid, a robust analytical strategy is paramount. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for purity determination, grounded in scientific principles and practical laboratory application.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, serves as a fundamental gatekeeper for the purity and identity of a synthesized organic compound.[1][2] The technique operates on a simple yet powerful premise: the experimentally determined mass percentages of the constituent elements of a purified compound must align with the theoretical values calculated from its molecular formula.[3] A significant deviation between these values indicates the presence of impurities.

For the target compound, 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid, the molecular formula is C₁₀H₁₃NO₂S.

Theoretical Elemental Composition:

  • Molecular Weight: 227.28 g/mol

  • Carbon (C): 52.84%

  • Hydrogen (H): 5.76%

  • Nitrogen (N): 6.16%

  • Sulfur (S): 14.11%

  • Oxygen (O) (by difference): 21.13%

A commonly accepted tolerance for elemental analysis results in the scientific literature is within ±0.4% of the calculated values. This benchmark provides a high degree of confidence in the sample's purity.

A Comparative Overview of Purity Assessment Techniques

While elemental analysis provides a bulk assessment of purity, a multi-faceted approach employing orthogonal techniques is essential for a comprehensive understanding of a compound's impurity profile. The following table compares CHNS elemental analysis with other key analytical methods.

Technique Principle Strengths Limitations Typical Application
CHNS Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂).[4]- Provides fundamental confirmation of elemental composition.- Highly accurate and precise for bulk sample purity.- Cost-effective and rapid.[5]- Does not identify or quantify specific impurities.- Insensitive to isomeric impurities.- Requires a relatively pure (>95%) sample for meaningful results.- Initial purity confirmation of a newly synthesized compound.- Validation of reference standards.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[6]- Excellent for separating and quantifying non-volatile impurities.- High sensitivity and resolution.- Can be coupled with various detectors (UV, MS) for impurity identification.[7]- Requires a reference standard for accurate quantification.- Method development can be time-consuming.- May not detect impurities that do not have a chromophore (if using UV detection).- Routine quality control for batch release.- Stability testing.- Identification and quantification of process-related impurities and degradation products.[8]
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[9][10]- A primary ratio method; does not require a reference standard of the analyte.- Provides structural information about impurities.- Highly accurate and precise.- Lower sensitivity compared to HPLC-MS.- Requires a certified internal standard of known purity.- Spectral overlap in complex mixtures can be challenging.- Purity determination of reference standards.- Analysis of compounds lacking a UV chromophore.- Quantification of active ingredients in formulations.[11]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[12]- Extremely high sensitivity and selectivity.- Provides molecular weight and structural information of impurities.- Can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[7][8]- Generally not a quantitative technique on its own.- Ionization efficiency can vary significantly between compounds.- Matrix effects can suppress or enhance ion signals.- Impurity identification and structural elucidation.- Detection of trace-level impurities, including potential genotoxic impurities.[12]

Experimental Protocols

I. CHNS Elemental Analysis Workflow

The causality behind this workflow is to ensure the complete and isolated conversion of the elements in the sample to detectable gases.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenize and Dry Sample B Accurately Weigh 1-3 mg A->B C Encapsulate in Tin Foil B->C D Combustion at ~1000°C in O₂ C->D E Reduction of Nitrogen Oxides D->E F Gas Chromatography Separation E->F G Thermal Conductivity Detection F->G H Integration of Detector Signals G->H I Calculation of Elemental Percentages H->I J Comparison with Theoretical Values I->J

Caption: Workflow for CHNS elemental analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid is homogenous and thoroughly dried to remove any residual solvents or water, as their presence will lead to inaccurate hydrogen and carbon values.[2]

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample. The high sensitivity of the method necessitates precise weighing.[2]

    • Encapsulate the weighed sample in a clean tin foil. The tin acts as a catalyst for combustion.

  • Instrumental Analysis:

    • Place the encapsulated sample into the autosampler of the CHNS analyzer.

    • The sample is dropped into a combustion tube heated to approximately 1000°C in a pure oxygen environment. This ensures the complete conversion of the sample to its elemental gases (CO₂, H₂O, N₂, and SO₂).[4]

    • The combustion gases are then passed through a reduction tube containing copper to convert any nitrogen oxides to N₂.

    • The resulting gas mixture is separated using a gas chromatography column.

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).[1]

  • Data Analysis:

    • The instrument software integrates the detector signal for each gas.

    • The software then calculates the mass percentages of C, H, N, and S in the original sample.

    • Compare the experimental percentages to the theoretical values for C₁₀H₁₃NO₂S. The deviation for each element should ideally be within ±0.4%.

II. Comparative Purity Assessment by HPLC-UV

This protocol is designed to separate the parent compound from potential process-related impurities and degradation products.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis A Prepare Mobile Phase B Prepare Standard Solution (known concentration) D Inject Sample/Standard into HPLC B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection at 260 nm E->F G Integrate Chromatographic Peaks F->G H Calculate Purity (% Area) G->H I Quantify Impurities against Standard G->I

Caption: Workflow for purity determination by HPLC-UV.

Step-by-Step Protocol:

  • Preparation:

    • Mobile Phase: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. The acidic modifier helps to ensure good peak shape for the propionic acid moiety.

    • Standard Solution: Accurately weigh a reference standard of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid of known purity and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare a sample solution with a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a suitable starting point for this type of molecule.

    • Detection: The pyridine ring provides a strong chromophore, allowing for sensitive UV detection. A wavelength of approximately 260 nm should be appropriate.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Analysis:

    • Inject the standard and sample solutions.

    • The chromatogram will show a major peak for the main compound and smaller peaks for any impurities.

    • The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification of impurities, they can be calculated against the reference standard.

Conclusion

Elemental analysis is an indispensable, cost-effective, and rapid method for establishing the fundamental purity of a new chemical entity like 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid. It provides a robust, quantitative measure of the bulk sample's elemental composition, serving as a primary confirmation of its identity and purity. However, it is not a standalone solution. A comprehensive purity assessment necessitates the use of orthogonal techniques. HPLC is the workhorse for separating and quantifying organic impurities, qNMR offers an elegant way to determine purity without a specific reference standard, and mass spectrometry provides unparalleled sensitivity for impurity identification. By integrating these techniques, researchers and drug development professionals can build a complete and reliable purity profile, ensuring the quality and safety of the final pharmaceutical product.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). Reading Scientific Services Ltd. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • What is qNMR (quantitative NMR) ?. (n.d.). JEOL Ltd. [Link]

  • Elemental Impurity Analysis. (2025). Pharmaceutical Technology. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. [Link]

  • High resolution mass spectrometry for impurity profiling. (n.d.). Sterling Pharma Solutions. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. [Link]

  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]

  • 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-(2-pyridin-2-ylethyl_thio_propanoic-acid]([Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). ResolveMass Laboratories. [Link]

  • CHNS Elemental Analysers. (2008). The Royal Society of Chemistry. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Chelation Strength of Propionic and Acetic Acid Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the design of chelating agents, understanding the subtle yet significant impact of ligand architecture on metal ion affinity is paramount. This guide provides an in-depth comparison of the chelation strength of two closely related classes of pyridine-based chelators: those bearing a propionic acid moiety versus those with an acetic acid functional group. While direct, comprehensive experimental comparisons are sparse in the literature, this guide synthesizes fundamental principles of coordination chemistry and available data to offer a robust framework for decision-making in ligand design and application.

Introduction: The Significance of Pyridine-Based Chelators

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their versatile coordination properties.[1] The nitrogen atom of the pyridine ring, combined with a strategically placed carboxylic acid group, creates a powerful bidentate chelating system capable of forming stable complexes with a wide range of metal ions.[2] Picolinic acid (pyridine-2-carboxylic acid), an acetic acid derivative, is a well-studied example, known to form stable complexes with transition metals like copper, zinc, and iron.[3][4][5] These chelating agents are integral to the development of therapeutic agents for diseases of metal overload, as diagnostic imaging agents, and in catalysis.[6][7]

This guide focuses on the critical comparison between pyridine derivatives with a one-carbon linker (acetic acid derivatives, e.g., pyridine-2-acetic acid) and a two-carbon linker (propionic acid derivatives, e.g., pyridine-2-propionic acid) to the carboxylic acid group. This seemingly minor structural modification can have a pronounced effect on the thermodynamic stability of the resulting metal complexes.

Structural and Electronic Considerations

The primary difference between the two classes of ligands lies in the length of the alkyl chain connecting the pyridine ring to the carboxylate group. This variation influences both the electronic and steric properties of the ligand, which in turn dictates the stability of the metal complex. The stability of a metal-ligand complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value signifies a more stable complex.[7]

The Inductive Effect: A Double-Edged Sword

The alkyl chains in both acetic and propionic acid derivatives are electron-donating groups (+I effect).[8] This inductive effect pushes electron density towards the carboxylate group, increasing its basicity. A more basic carboxylate group generally forms a stronger bond with a metal cation.

  • Propionic Acid Derivatives: The ethyl group in the propionic acid side chain is a stronger electron-donating group than the methyl group in the acetic acid side chain.[9] This enhanced inductive effect in the propionic derivative leads to a more electron-rich and thus more basic carboxylate oxygen. This would, in isolation, suggest a stronger metal-carboxylate bond and consequently a higher stability constant.

  • Acetic Acid Derivatives: The weaker inductive effect of the methyl group results in a slightly less basic carboxylate compared to the propionic analogue.

Chelate Ring Size and Stability

When these ligands chelate a metal ion, they form a ring structure. The size of this chelate ring is a critical determinant of complex stability.

  • Acetic Acid Derivatives (e.g., Picolinic Acid): These form a five-membered chelate ring with the metal ion. Five-membered rings are generally considered to be highly stable due to minimal ring strain.

  • Propionic Acid Derivatives: These will form a six-membered chelate ring. While six-membered rings are also stable, the additional methylene group introduces greater conformational flexibility. This can lead to a less favorable entropy change upon chelation compared to the more rigid five-membered ring, potentially destabilizing the complex.

The interplay between the favorable electronic effect of the longer alkyl chain and the potentially less favorable larger chelate ring size is the central theme of this comparison.

Expected Differences in Chelation Strength: A Hypothesis

Based on the principles outlined above, we can formulate a hypothesis regarding the relative chelation strengths:

For most transition metal ions, pyridine derivatives of acetic acid are expected to form more stable complexes (exhibit higher log K values) than their propionic acid counterparts.

The rationale for this is that the high stability conferred by the formation of a five-membered chelate ring likely outweighs the modest increase in carboxylate basicity from the enhanced inductive effect of the ethyl group in the propionic acid derivative. However, the magnitude of this difference may vary depending on the specific metal ion, its size, and its preferred coordination geometry.

Experimental Data: A Call for Further Research

As of early 2026, there is a notable lack of direct, side-by-side comparative studies in the peer-reviewed literature that report the stability constants of metal complexes with pyridine-2-acetic acid versus pyridine-2-propionic acid. The majority of published work focuses on picolinic acid and its derivatives.[3][4][5][10] The following table presents representative stability constant (log K) data for picolinic acid with some common divalent metal ions to provide a baseline for comparison.

Metal IonLigandlog K₁log K₂Reference
Co(II)Picolinic Acid5.294.77[10]
Ni(II)Picolinic Acid7.56.5Hypothetical
Cu(II)Picolinic Acid8.27.1Hypothetical
Zn(II)Picolinic Acid5.85.2[4]

Note: Hypothetical values for Ni(II) and Cu(II) are included for illustrative purposes and are based on typical Irving-Williams series trends. The Co(II) and Zn(II) values are from cited literature.

This data highlights the need for further experimental work to quantify the chelation strength of propionic acid pyridine derivatives and validate the theoretical predictions made in this guide.

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

To address the gap in experimental data, researchers can employ well-established methods such as potentiometric titration to determine the stability constants of these metal-ligand complexes.[10] This technique monitors the change in hydrogen ion concentration (pH) in a solution as a metal ion and ligand interact.

Materials and Reagents
  • Pyridine-2-acetic acid hydrochloride

  • Pyridine-2-propionic acid (or its synthesized equivalent)

  • Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Standardized potassium hydroxide (KOH) solution (carbonate-free)

  • Potassium nitrate (KNO₃) for maintaining constant ionic strength

  • Standard acid (e.g., HCl or HNO₃)

  • High-purity deionized water

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare stock solutions of the ligands, metal salts, and standardized KOH.

    • Prepare a solution of KNO₃ to be used as a background electrolyte to maintain a constant ionic strength (e.g., 0.1 M).

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature (e.g., 25 °C).

  • Titration Procedure:

    • Perform a series of titrations:

      • Acid Calibration: Titrate a known volume of standard acid with the standardized KOH solution to determine the standard potential of the electrode.

      • Ligand Protonation: Titrate a solution containing the ligand and standard acid with KOH to determine the protonation constants of the ligand.

      • Metal-Ligand Complexation: Titrate a solution containing the ligand, standard acid, and the metal salt with KOH. The formation of the metal-ligand complex will release protons, causing a shift in the titration curve compared to the ligand-only titration.

  • Data Analysis:

    • Plot the pH versus the volume of KOH added for each titration.

    • Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligands and the stability constants (log β) of the metal-ligand complexes.

Visualizing the Concepts

Chelation Mechanisms

Chelation cluster_acetic Acetic Acid Derivative Chelation (5-membered ring) cluster_propionic Propionic Acid Derivative Chelation (6-membered ring) M_acetic M²⁺ N_acetic N M_acetic->N_acetic O_acetic O M_acetic->O_acetic Py_acetic Py C1_acetic C=O C2_acetic CH₂ M_propionic M²⁺ N_propionic N M_propionic->N_propionic O_propionic O M_propionic->O_propionic Py_propionic Py C1_propionic C=O C2_propionic CH₂ C3_propionic CH₂

Caption: Chelation of a metal ion by acetic and propionic acid pyridine derivatives.

Experimental Workflow for Potentiometric Titration

Workflow prep Prepare Stock Solutions (Ligand, Metal, KOH, Acid) calib Calibrate pH Electrode prep->calib tit_acid Titration 1: Acid Calibration calib->tit_acid tit_ligand Titration 2: Ligand Protonation calib->tit_ligand tit_complex Titration 3: Metal-Ligand Complexation calib->tit_complex plot Plot pH vs. Volume of Titrant tit_acid->plot tit_ligand->plot tit_complex->plot analyze Analyze Data with Software (e.g., HYPERQUAD) plot->analyze results Determine pKa and log K values analyze->results

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.